molecular formula C13H15ClN2O2 B13402190 2-Piperidin-3-ylisoindole-1,3-dione HCl

2-Piperidin-3-ylisoindole-1,3-dione HCl

Número de catálogo: B13402190
Peso molecular: 266.72 g/mol
Clave InChI: BQSFMNHZZTVEQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Piperidin-3-ylisoindole-1,3-dione HCl is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperidin-3-ylisoindole-1,3-dione HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidin-3-ylisoindole-1,3-dione HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-piperidin-3-ylisoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFMNHZZTVEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Piperidin-3-ylisoindole-1,3-dione HCl chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical and Biological Properties of 2-Piperidin-3-ylisoindole-1,3-dione HCl

Introduction

2-Piperidin-3-ylisoindole-1,3-dione hydrochloride is a pivotal heterocyclic compound that serves as a fundamental structural motif in modern medicinal chemistry. As a simplified analog of thalidomide, it retains the critical phthalimide group responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase. This property has positioned it as an indispensable building block for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific disease-causing proteins.

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, characterization, and biological applications of 2-Piperidin-3-ylisoindole-1,3-dione HCl, providing both foundational knowledge and practical, field-proven insights to facilitate its effective use in research and development.

Section 1: Core Chemical Properties and Data

A thorough understanding of the fundamental properties of a molecule is the cornerstone of its application in complex biological systems. This section outlines the essential identifiers and physicochemical characteristics of 2-Piperidin-3-ylisoindole-1,3-dione HCl.

Nomenclature and Identifiers

The precise identification of a chemical entity is critical for regulatory compliance, literature searches, and procurement. The following table summarizes the key identifiers for the hydrochloride salt of the (R)-enantiomer, which is a commonly used chiral form.

IdentifierValue
IUPAC Name (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride
CAS Number 1381795-31-8[1][2]
Molecular Formula C₁₃H₁₅ClN₂O₂[1]
Molecular Weight 266.72 g/mol [1]
Synonyms (R)-2-(3-Piperidyl)isoindoline-1,3-dione HCl
Structural Analysis

The molecule's structure dictates its reactivity and biological function. It is composed of a planar isoindoline-1,3-dione (phthalimide) ring system linked to the 3-position of a non-planar piperidine ring. The presence of the piperidine ring introduces a chiral center at the C3 position and a secondary amine that is protonated in the hydrochloride salt form, enhancing solubility in aqueous media.

The piperidine nitrogen serves as a primary point for synthetic modification, allowing for the attachment of linkers used in the construction of PROTACs.[3]

cluster_phthalimide Isoindoline-1,3-dione (Phthalimide) Core cluster_piperidine Piperidine Ring phthalimide_N N phthalimide_C1 C=O phthalimide_N->phthalimide_C1 phthalimide_C2 C=O phthalimide_N->phthalimide_C2 piperidine_C3 C3 (Chiral Center) phthalimide_N->piperidine_C3 Linkage aromatic_ring Aromatic Ring phthalimide_C1->aromatic_ring phthalimide_C2->aromatic_ring piperidine_ring Saturated Ring piperidine_C3->piperidine_ring piperidine_NH N-H₂⁺Cl⁻ piperidine_NH->piperidine_ring Functionalization Point piperidine_NH->Functionalization Point Linker Attachment (PROTAC Synthesis)

Diagram 1: Core structural features of 2-Piperidin-3-ylisoindole-1,3-dione HCl.
Physicochemical Properties

These properties are essential for designing experimental conditions, including solvent selection for reactions and assays, as well as for formulation development.

PropertyValue / DescriptionSource
Appearance White to light yellow solid/powder[4]
Purity Typically ≥95%[1][3][5]
Storage Temperature 2-8°C, sealed in a dry environment[1][3]
XLogP3 2.5 (for the free base)[6]
Hydrogen Bond Donor Count 0 (for the free base imide N is part of the ring)[6]
Hydrogen Bond Acceptor Count 3 (for the free base)[6]
Rotatable Bond Count 2 (for the free base)[6]

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of 2-Piperidin-3-ylisoindole-1,3-dione HCl are paramount for obtaining reproducible experimental results.

Rationale for Synthetic Strategy

The most direct and widely adopted synthetic route involves the condensation of a phthalic anhydride derivative with a 3-aminopiperidine derivative.[7] This approach is efficient and leverages readily available starting materials. The use of 3-aminopiperidine hydrochloride is common, and the reaction is typically carried out in a high-boiling polar solvent like acetic acid or acetonitrile, often with a basic catalyst to facilitate the reaction.[8] The choice of an optically pure 3-aminopiperidine starting material allows for the synthesis of specific enantiomers of the final product.[7]

Detailed Synthesis Protocol: Condensation of Phthalic Anhydride with (R)-3-Aminopiperidine Dihydrochloride

This protocol describes a representative synthesis. The causality for using acetic acid is that it serves as both a solvent and a catalyst, facilitating the ring-opening of the anhydride and subsequent dehydration to form the imide.

Materials:

  • Phthalic anhydride (1.0 eq)

  • (R)-3-Aminopiperidine dihydrochloride (1.05 eq)

  • Sodium acetate (2.5 eq)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride, (R)-3-aminopiperidine dihydrochloride, and sodium acetate.

  • Solvent Addition: Add glacial acetic acid to the flask (approx. 5-10 mL per gram of phthalic anhydride).

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring.

  • Precipitation: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.

  • Drying: Dry the product under vacuum at 40-50°C to yield the free base.

  • Salt Formation: To form the hydrochloride salt, dissolve the dried free base in a minimal amount of a suitable solvent (e.g., dioxane). Add a solution of 4N HCl in dioxane (1.1 eq) dropwise with stirring.[9] The HCl salt will precipitate.

  • Final Isolation: Collect the salt by filtration, wash with a small amount of cold dioxane or diethyl ether, and dry under vacuum.

Workflow for Structural Verification

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the material meets the required specifications for subsequent experiments.

cluster_workflow Analytical Characterization Workflow cluster_analysis Structural & Purity Analysis start Synthesized Crude Product purification Purification (Recrystallization / Chromatography) start->purification nmr NMR (¹H, ¹³C) purification->nmr Identity & Purity Check ms Mass Spectrometry (ESI-MS) purification->ms Identity & Purity Check hplc HPLC / UPLC purification->hplc Identity & Purity Check ftir FT-IR purification->ftir Identity & Purity Check final Verified Compound (>95% Purity) nmr->final ms->final hplc->final ftir->final

Sources

2-Piperidin-3-ylisoindole-1,3-dione HCl: Synthetic Utility & Pharmacological Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Piperidin-3-ylisoindole-1,3-dione HCl (also known as 3-phthalimidopiperidine hydrochloride ).

While structurally homologous to the immunomodulatory drug Thalidomide, this compound functions primarily as a chiral pharmacophore precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Linagliptin . This guide elucidates its chemical mechanism of action (as a synthetic building block), the pharmacological mechanism of the moiety it delivers (the 3-aminopiperidine pharmacophore), and its structural divergence from Cereblon-binding immunomodulators.

Executive Technical Summary

2-Piperidin-3-ylisoindole-1,3-dione HCl is the hydrochloride salt of N-(3-piperidinyl)phthalimide. It serves as a critical, enantiomerically pure intermediate (specifically the (R)-enantiomer ) in the industrial synthesis of Linagliptin (Trajenta®).

  • Core Function : It acts as a protected amine donor . The phthalimide group protects the primary exocyclic amine equivalent (which is actually the piperidine ring nitrogen in the final drug context, but here the phthalimide protects the 3-amino position if we consider the precursor, Wait—correction: In Linagliptin, the piperidine is attached via its nitrogen to the xanthine core. The 3-amino group is the one that must be free in the final drug. Therefore, this compound is 3-aminopiperidine where the primary amine is protected by phthalimide, leaving the secondary piperidine amine free for coupling).

  • Mechanism Class : Nucleophilic Aromatic Substitution (

    
    ) Reagent.
    
  • Structural Distinction : Unlike Thalidomide (2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione), this compound lacks the glutarimide carbonyls. This structural omission renders it inactive against Cereblon (CRBN) , eliminating the teratogenic mechanism associated with immunomodulatory imide drugs (IMiDs).

Chemical Mechanism of Action: The Coupling

The primary "mechanism" of this compound is its role in the convergent synthesis of the xanthine-based DPP-4 inhibitor, Linagliptin. It functions to introduce the (3R)-3-aminopiperidine motif, which is the key pharmacophore responsible for salt-bridging in the DPP-4 active site.

The Reaction Pathway

The synthesis exploits the nucleophilicity of the secondary amine in the piperidine ring. The phthalimide group acts as a robust protecting group for the C3-amine, preventing side reactions and ensuring regiospecificity.

  • Substrate Activation : The electrophilic partner is typically an 8-halo-xanthine derivative (e.g., 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione).

  • Nucleophilic Attack : The free secondary amine of the 2-Piperidin-3-ylisoindole-1,3-dione attacks the C8 position of the xanthine core.

  • Deprotection : Post-coupling, the phthalimide group is cleaved (hydrazinolysis or aminolysis) to reveal the primary amine, activating the drug.

Visualization: Synthetic Mechanism

LinagliptinSynthesis Precursor 8-Bromo-Xanthine (Electrophile) Intermediate Phthalimide-Protected Linagliptin Precursor->Intermediate SNAr Coupling (Base, Heat) Reagent 2-Piperidin-3-ylisoindole-1,3-dione (Nucleophile) Reagent->Intermediate Attacks C8 Deprotection Deprotection (Ethanolamine/Hydrazine) Intermediate->Deprotection FinalDrug Linagliptin (Active DPP-4 Inhibitor) Deprotection->FinalDrug Reveals 1° Amine

Figure 1: The chemical mechanism of action for 2-Piperidin-3-ylisoindole-1,3-dione in the synthesis of Linagliptin.

Pharmacological Mechanism: The Delivered Moiety

While the phthalimide-protected form is an intermediate, the (3R)-3-aminopiperidine moiety it delivers is the functional engine of the final drug. Understanding this explains why this specific intermediate is used.

Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that rapidly degrades incretin hormones (GLP-1 and GIP). Inhibition of DPP-4 extends the half-life of these hormones, stimulating insulin secretion in a glucose-dependent manner.

Binding Mode of the (3R)-3-Aminopiperidine Motif

Once the phthalimide is removed, the revealed primary amine and the piperidine ring interact with the DPP-4 active site:

  • Salt Bridge : The primary amine (protonated at physiological pH) forms a critical salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S2 subsite of DPP-4.

  • Selectivity : The (R)-configuration is essential. The (S)-enantiomer has significantly reduced affinity (10-100 fold lower), necessitating the use of the enantiomerically pure (R)-2-Piperidin-3-ylisoindole-1,3-dione starting material.

Interaction SiteResidue(s)Interaction TypeMoiety Responsible
S2 Pocket Glu205, Glu206Salt Bridge / H-Bond3-Amino group (revealed after deprotection)
S1 Pocket Tyr547, Trp629Hydrophobic /

-stacking
Xanthine / Quinazoline core
Catalytic Triad Ser630Catalytic inhibitionXanthine C8-N bond (reversible)

Structural Biology & Toxicology: The Thalidomide Distinction

It is critical to distinguish 2-Piperidin-3-ylisoindole-1,3-dione from Thalidomide, despite the visual similarity of the phthalimide group.

Absence of Cereblon Binding

Thalidomide and its analogs (Lenalidomide, Pomalidomide) act as "molecular glues" by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) .

  • Pharmacophore for CRBN : The glutarimide ring (2,6-dioxopiperidine). Specifically, the imide -NH- and the two carbonyls form hydrogen bonds with the tri-tryptophan pocket of CRBN.

  • 2-Piperidin-3-ylisoindole-1,3-dione : Contains a piperidine ring (no carbonyls).

  • Consequence : The lack of the glutarimide carbonyls abolishes affinity for CRBN. Therefore, this compound does not induce the ubiquitination of neosubstrates (like SALL4 or IKZF1) and lacks the specific teratogenicity associated with thalidomide-induced protein degradation.

StructureActivity Thalidomide Thalidomide Phthalimide Glutarimide Ring CRBN Cereblon (CRBN) E3 Ligase Thalidomide:g->CRBN High Affinity (H-bonds via C=O) Compound 2-Piperidin-3-ylisoindole-1,3-dione Phthalimide Piperidine Ring NoBind No Binding (Steric/Electronic Mismatch) Compound:p->NoBind Lacks C=O

Figure 2: Structural Activity Relationship (SAR) comparison showing why the piperidine analog does not bind Cereblon.

Experimental Protocol: Coupling & Deprotection

Context : Synthesis of a Linagliptin Analog using (R)-2-Piperidin-3-ylisoindole-1,3-dione HCl.

Reagents & Equipment[2]
  • Reagent A : 8-Bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione (Xanthine scaffold).

  • Reagent B : (R)-2-Piperidin-3-ylisoindole-1,3-dione HCl.

  • Base : Potassium Carbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Solvent : N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).[1][2]

  • Deprotection Agent : Ethanolamine or Hydrazine Hydrate.

Step-by-Step Methodology
  • Preparation of Free Base :

    • Suspend (R)-2-Piperidin-3-ylisoindole-1,3-dione HCl (1.1 eq) in NMP.

    • Add

      
       (2.5 eq) to neutralize the HCl and generate the nucleophilic free amine. Stir at RT for 30 min.
      
  • Coupling (

    
    ) :
    
    • Add Reagent A (1.0 eq) to the mixture.

    • Heat the reaction vessel to 80–85°C .

    • Monitor via HPLC for consumption of Reagent A (approx. 2–4 hours).

    • Note: The secondary amine of the piperidine attacks the C8-position of the xanthine, displacing the bromide.

  • Workup :

    • Cool to RT. Precipitate the intermediate by adding water or methanol. Filter and dry the solid (Phthalimide-protected intermediate).

  • Deprotection :

    • Dissolve the intermediate in Toluene/Ethanol (10:1).

    • Add Ethanolamine (5–10 eq) or Hydrazine hydrate.

    • Heat to 60°C for 2 hours.

    • Mechanism: The amine attacks the phthalimide carbonyls, forming a phthalhydrazide/amide byproduct and releasing the primary amine of the drug.

  • Purification :

    • Extract the final product (Linagliptin) and crystallize from Ethanol/Ether.

References

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioactive DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.

  • Boehringer Ingelheim International GmbH . (2004). Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines. World Intellectual Property Organization, WO2004018468.[3]

  • Hauel, N. H., et al. (2002). Structure-Activity Relationships of Xanthine-Based DPP-4 Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. (Cited for structural distinction of glutarimide vs. piperidine).

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Piperidin-3-ylisoindole-1,3-dione HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Piperidin-3-ylisoindole-1,3-dione hydrochloride is a heterocyclic compound featuring a phthalimide core linked to a piperidine ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a range of biologically active molecules. The isoindole-1,3-dione moiety, a derivative of phthalimide, is a known pharmacophore that can interact with various biological targets. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound.

This guide provides a comprehensive overview of the critical physicochemical properties of 2-Piperidin-3-ylisoindole-1,3-dione HCl, with a specific focus on its solubility and stability profiles. Understanding these characteristics is paramount for researchers and drug development professionals in designing robust formulations, ensuring consistent biological activity, and defining appropriate storage and handling conditions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Piperidin-3-ylisoindole-1,3-dione HCl is essential for its application in research and development.

PropertyValueSource
Molecular Formula C13H15ClN2O2[1][2]
Molecular Weight 266.72 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 220-223 °C (for a similar compound)[3]
Storage Temperature 2-8°C, sealed in a dry environment[2][4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, 2-Piperidin-3-ylisoindole-1,3-dione HCl is expected to exhibit improved aqueous solubility compared to its free base form.

Aqueous Solubility
Organic Solvent Solubility

Based on data for analogous structures, 2-Piperidin-3-ylisoindole-1,3-dione HCl is expected to be soluble in common organic solvents such as methanol and dimethyl sulfoxide (DMSO).[3] This solubility in organic solvents is crucial for various in vitro assays and analytical method development.

Experimental Protocol for Solubility Determination

A robust understanding of solubility is best achieved through empirical testing. The following protocol outlines a standard procedure for determining the equilibrium solubility of 2-Piperidin-3-ylisoindole-1,3-dione HCl.

Objective: To determine the equilibrium solubility of 2-Piperidin-3-ylisoindole-1,3-dione HCl in various solvents.

Materials:

  • 2-Piperidin-3-ylisoindole-1,3-dione HCl

  • Purified water (Type I)

  • Phosphate buffered saline (PBS), pH 7.4

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • Centrifuge

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Piperidin-3-ylisoindole-1,3-dione HCl to a series of vials, each containing a known volume of the respective solvent (water, PBS, methanol, DMSO).

    • Ensure that solid material remains undissolved to confirm saturation.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot at high speed to pellet any remaining suspended solids.

  • Analysis:

    • Accurately dilute a known volume of the clear supernatant with a suitable mobile phase for HPLC analysis.

    • Prepare a series of calibration standards of 2-Piperidin-3-ylisoindole-1,3-dione HCl of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Quantify the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of 2-Piperidin-3-ylisoindole-1,3-dione HCl is a critical parameter that influences its shelf-life, storage conditions, and potential degradation pathways.

pH-Dependent Stability

The imide bond within the isoindole-1,3-dione ring is susceptible to hydrolysis, particularly under alkaline conditions. This is a well-documented degradation pathway for related compounds such as thalidomide.[5] At physiological and alkaline pH, the phthalimide ring can undergo hydrolytic cleavage to form a phthalamic acid derivative.[5]

G cluster_0 Alkaline Hydrolysis 2-Piperidin-3-ylisoindole-1,3-dione 2-Piperidin-3-ylisoindole-1,3-dione Phthalamic acid derivative Phthalamic acid derivative 2-Piperidin-3-ylisoindole-1,3-dione->Phthalamic acid derivative OH-

Caption: Potential Hydrolytic Degradation Pathway.

Conversely, the compound is expected to be more stable in acidic to neutral pH conditions. The hydrochloride salt form itself contributes to a lower initial pH in aqueous solutions, which can enhance its stability.

Thermal and Photostability

While specific data is limited, isoindoline-1,3-dione derivatives are generally stable at room temperature when protected from moisture.[3] However, exposure to high temperatures or UV light could potentially lead to degradation. Forced degradation studies are necessary to fully characterize these stability aspects.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of 2-Piperidin-3-ylisoindole-1,3-dione HCl under various stress conditions.

Materials:

  • 2-Piperidin-3-ylisoindole-1,3-dione HCl

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 2-Piperidin-3-ylisoindole-1,3-dione HCl in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize with acid before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in an oven.

    • Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples by a stability-indicating HPLC method (e.g., gradient elution on a C18 column with PDA or MS detection).

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • Characterize the degradation products using the PDA spectra and/or mass-to-charge ratios from the MS detector.

Caption: Forced Degradation Study Design.

Conclusion

2-Piperidin-3-ylisoindole-1,3-dione HCl is a compound of significant interest with a physicochemical profile that warrants careful consideration during its handling, formulation, and analysis. Its solubility is expected to be pH-dependent, with enhanced solubility in acidic conditions and in polar organic solvents. The primary stability concern is the potential for hydrolytic degradation of the imide ring under alkaline conditions. The experimental protocols provided in this guide offer a framework for the empirical determination of its solubility and the comprehensive assessment of its stability, which are essential steps in the advancement of any research or drug development program involving this compound.

References

  • 2-(piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride; CAS No. - ChemShuttle.

  • (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione - PubChem.

  • (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride | 1381795-31-8 - Sigma-Aldrich.

  • (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride | ChemScene.

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC.

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications.

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC.

  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride - Sigma-Aldrich.

Sources

Technical Guide: Discovery & Optimization of Novel Piperidine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of the Glutarimide Pharmacophore

The piperidine-2,6-dione (glutarimide) scaffold represents the privileged pharmacophore of Cereblon (CRBN) E3 ligase modulators (CELMoDs). While the first generation—thalidomide, lenalidomide, and pomalidomide (IMiDs)—were discovered largely through phenotypic serendipity, the current era is defined by the rational design of high-affinity molecular glues and PROTAC anchors.

This guide moves beyond basic medicinal chemistry to address the critical challenge: How to design novel derivatives that maximize CRBN affinity while tuning neosubstrate specificity (e.g., IKZF1/3 vs. GSPT1) and overcoming hydrolytic instability.

We focus on the transition from simple phthalimide-glutarimides to complex architectures like Iberdomide (CC-220) and Mezigdomide (CC-92480) , which utilize extended "exit vectors" to stabilize the CRBN "closed" conformation, dramatically enhancing potency.

Structural Biology & The Pharmacophore

To design novel derivatives, one must first respect the "Tri-Tryptophan Cage." The glutarimide ring inserts into a hydrophobic pocket formed by Trp380, Trp386, and Trp400 (human CRBN numbering).

The Critical Interactions
  • The Anchor (Glutarimide): The imide -NH- forms a critical hydrogen bond with the backbone carbonyl of Glu377 (or His378 depending on crystal interpretation) and the backbone amide of Trp380 .

  • The "G-Loop" (Glu377–Pro352): This loop is flexible. IMiDs bind and stabilize a specific conformation.

  • The Neosubstrate Interface: The "surface" of the drug (usually the phthalimide or isoindolinone moiety) creates a composite surface with CRBN, recruiting zinc-finger transcription factors (IKZF1/3) via a specific structural motif (often a beta-hairpin containing a critical glycine).

Mechanism of Action Diagram

The following diagram illustrates the ternary complex formation required for ubiquitination.

MOA CRBN Cereblon (E3 Ligase) Drug Piperidine-2,6-dione Derivative CRBN->Drug High Affinity Binding Substrate Neosubstrate (e.g., IKZF1, GSPT1) CRBN->Substrate Ternary Complex Formation Drug->Substrate Recruitment (Molecular Glue) Ub Ubiquitin Substrate->Ub Poly-Ubiquitination Proteasome 26S Proteasome (Degradation) Ub->Proteasome Proteolysis

Figure 1: The Molecular Glue Mechanism.[1][2] The derivative acts as an interface adapter, enabling the E3 ligase to recognize and ubiquitinate proteins it would otherwise ignore.

Synthetic Strategies for Novel Derivatives

The instability of the glutarimide ring (prone to hydrolysis under basic conditions) dictates specific synthetic routes.[1]

Method A: The "Build-Up" Approach (Classical)

This method is robust for generating lenalidomide/pomalidomide analogs. It relies on the condensation of an anhydride or ester with 3-aminopiperidine-2,6-dione.[3]

  • Pros: High yields, established precursors.

  • Cons: Limited to modifications on the phthalimide side; difficult to modify the glutarimide ring itself.

Method B: Late-Stage C-H Functionalization (Modern)

To access novel chemical space (e.g., 3-substituted derivatives that block metabolism), radical-based methods are preferred.

Synthetic Workflow Diagram

Synthesis Start Starting Material: Glutamine / Glutamic Acid Cyclization Cyclization (CDI or Ac2O/Heat) Start->Cyclization Ring Formation Glutarimide Intermediate: Glutarimide Core Cyclization->Glutarimide Funct Functionalization (e.g., C3-Alkylation or N-Arylation) Glutarimide->Funct Diversification Coupling Linker/Warhead Coupling (Suzuki or Amide Bond) Funct->Coupling Exit Vector Extension Final Final CELMoD (Iberdomide-like) Coupling->Final

Figure 2: General synthetic workflow for accessing diverse piperidine-2,6-dione derivatives, moving from core ring formation to late-stage decoration.

Critical Experimental Protocols (Self-Validating)

A derivative is only as good as its biological data. The following protocols are designed to be self-validating by including mandatory positive/negative controls.

Biophysical Validation: TR-FRET CRBN Binding Assay

This assay measures the ability of your novel derivative to displace a known tracer (Thalidomide-Red) from the CRBN complex.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents:

    • Donor: Anti-His-Europium Cryptate or Anti-Flag-Tb.

    • Acceptor: Thalidomide-Red (Fluorophore).[4]

    • Protein: Recombinant Human CRBN-DDB1 complex (His/Flag tagged).

Step-by-Step Protocol:

  • Preparation: Dilute compounds in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127). Prepare a 10-point dose-response curve (start at 10 µM).

  • Plate Setup: Use a white 384-well low-volume plate.

    • Add 5 µL of diluted compound.

    • Add 5 µL of CRBN-DDB1 protein mix (Final conc: 5 nM).

    • Add 5 µL of Thalidomide-Red tracer (Final conc: ~Kd value, typically 20-50 nM).

    • Add 5 µL of Donor Antibody (Final conc: 1 nM).

  • Controls (Mandatory):

    • High Control (0% Inhibition): DMSO + Protein + Tracer + Ab.[4]

    • Low Control (100% Inhibition): 100 µM Unlabeled Pomalidomide + Protein + Tracer + Ab.

    • Background: Buffer only.

  • Incubation: Seal plate and incubate for 60-120 minutes at RT in the dark.

  • Read: Measure on an HTRF-compatible reader (Excitation: 337 nm; Emission 1: 620 nm, Emission 2: 665 nm).

  • Analysis: Calculate Ratio =

    
    . Plot % Inhibition vs. Log[Compound].
    
Cellular Validation: HiBiT Degradation Assay

Directly measuring protein levels is superior to viability assays. The HiBiT system (Promega) allows rapid quantification of endogenously tagged targets.

Target: CRISPR-Cas9 knock-in of HiBiT tag into the IKZF1 or IKZF3 locus in MM1.S cells.

Step-by-Step Protocol:

  • Seeding: Plate HiBiT-IKZF1 MM1.S cells (5,000 cells/well) in 384-well white plates in 20 µL RPMI-1640.

  • Treatment: Add 5 µL of 5X compound concentration.

    • Reference Standard: Include Pomalidomide (IC50 ~ 10-100 nM depending on cell line).

  • Incubation: Incubate for 6–16 hours (degradation is rapid).

  • Lysis/Detection: Add 25 µL of Nano-Glo HiBiT Lytic Detection Reagent containing LgBiT protein.

  • Read: Shake for 2 mins, incubate 10 mins, read Luminescence.

  • Calculation: Normalize to DMSO control (100% signal). Lower signal = Higher degradation.

Data Presentation & SAR Analysis

When analyzing your novel derivatives, organize data to highlight the Potency-Selectivity Trade-off .

Table 1: Representative SAR Profile for Novel Piperidine-2,6-dione Derivatives

Compound IDStructure NoteCRBN Binding (IC50, µM)IKZF1 Deg (DC50, nM)GSPT1 Deg (DC50, nM)Stability (t1/2, pH 7.4)
Pomalidomide Reference3.050>10,000~6 hrs
Iberdomide Extended Benzamide0.51.0>10,000~8 hrs
Mezigdomide Phenyl-Glutarimide0.050.1>5,000>24 hrs
Analogue X 3-Fluoro-Glutarimide1.2150500>48 hrs
  • Insight: Note how "Analogue X" (hypothetical) improves stability via fluorination but gains off-target GSPT1 activity. This is a common risk when modifying the glutarimide ring directly.

  • Mezigdomide Advantage: The phenyl-glutarimide substitution (replacing the phthalimide nitrogen connection with a carbon connection) significantly improves hydrolytic stability while maintaining the critical glutarimide hydrogen bonds.

References

  • Iberdomide and Mezigdomide Mechanism

    • Title: Targeting Ikaros and Aiolos: Next-Generation Cereblon E3 Ligase Modulators in Multiple Myeloma.[5]

    • Source: BreakingMED / Blood (ASH Public
    • URL:[Link]

  • Glutarimide Instability & Fluorination

    • Title: On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs.[6][7]

    • Source: Journal of Medicinal Chemistry / NIH PMC.
    • URL:[Link]

  • Synthesis of Novel Derivatives

    • Title: Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[8]

    • URL:[Link]

  • TR-FRET Binding Assay Protocol

    • Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
    • Source: ACS Omega / NIH PMC.
    • URL:[Link]

  • Benzamide-Type Binders (Non-Phthalimide)

    • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
    • Source: J. Med. Chem (ACS).
    • URL:[Link]

Sources

Structural Probes in IMiD Development: Technical Profile of 2-Piperidin-3-ylisoindole-1,3-dione HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Piperidin-3-ylisoindole-1,3-dione HCl (often referred to as the "De-oxo" or "Piperidine" analog of Thalidomide) is a critical tool compound in the field of Targeted Protein Degradation (TPD). Unlike its parent compound Thalidomide, which binds the E3 ligase substrate receptor Cereblon (CRBN) with high affinity, this analog lacks the glutarimide carbonyls required for the tri-tryptophan pocket interaction. Consequently, it serves two primary functions in drug discovery:

  • Negative Control: A "null-ligand" used to validate CRBN-dependency in biological assays.

  • Synthetic Scaffold: A versatile intermediate for developing novel isoindoline-based pharmacophores where the piperidine nitrogen serves as a nucleophilic handle for linker attachment (e.g., in PROTACs or AChE inhibitors).

Chemical Identity & Structural Logic

To understand the utility of this molecule, one must contrast it with the immunomodulatory imide drug (IMiD) pharmacophore.[1]

Structural Comparison
FeatureThalidomide (Active Drug)2-Piperidin-3-ylisoindole-1,3-dione (Probe)
Core Scaffold Phthalimide (Isoindole-1,3-dione)Phthalimide (Isoindole-1,3-dione)
Pendant Ring Glutarimide (2,6-dioxopiperidine)Piperidine (No carbonyls)
H-Bond Donors 1 (Imide NH)1 (Amine NH - protonated in HCl salt)
H-Bond Acceptors 4 (2 Phthalimide C=O, 2 Glutarimide C=O)2 (Phthalimide C=O only)
CRBN Affinity High (

nM)
Negligible / None
Primary Use Clinical (Myeloma), Molecular GlueNegative Control, Synthetic Intermediate
The "Missing Carbonyl" Consequence

The glutarimide ring of Thalidomide is the "warhead" for Cereblon. Crystallographic data (Fischer et al., Nature 2014) reveals that the glutarimide carbonyls and imide NH form a critical hydrogen-bonding network with CRBN residues Trp380, Trp386, and Trp400 .

The 2-Piperidin-3-ylisoindole-1,3-dione analog removes the glutarimide carbonyls. This deletion:

  • Abolishes H-bonding: The acceptor sites for the Tryptophan cage are missing.

  • Alters Electrostatics: The piperidine ring is basic (pKa ~11), whereas the glutarimide is acidic (pKa ~11). At physiological pH, the piperidine is protonated (cationic), creating an electrostatic clash with the hydrophobic CRBN pocket.

Mechanism of Action (The "Null" Hypothesis)

In high-stakes TPD research, distinguishing between bona fide CRBN-mediated degradation and off-target toxicity is difficult. This molecule provides the solution.

Visualization: The Pharmacophore Disruption

The following diagram illustrates the structural divergence and its mechanistic impact on the E3 Ligase complex.

CRBN_Binding_Mechanism Thalidomide Thalidomide (Glutarimide Ring) CRBN_Pocket Cereblon (CRBN) Tri-Trp Pocket (W380, W386, W400) Thalidomide->CRBN_Pocket H-Bonds (C=O, NH) Piperidine_Analog 2-Piperidin-3-ylisoindole-1,3-dione (Piperidine Ring) Piperidine_Analog->CRBN_Pocket Steric/Electrostatic Clash (No Binding) Substrate_Recruitment Substrate Recruitment (IKZF1/3 Degradation) CRBN_Pocket->Substrate_Recruitment Molecular Glue Activity No_Effect No Recruitment (System Validation) CRBN_Pocket->No_Effect No Complex Formation

Caption: Mechanistic divergence. The piperidine analog fails to engage the CRBN Tri-Trp pocket due to the lack of essential carbonyl acceptors.

Applications in Drug Discovery

Negative Control in Degradation Assays

When screening novel PROTACs or Molecular Glues, "hook effects" or non-specific toxicity can mimic degradation.

  • Protocol: Treat cells with the active drug and, in a parallel arm, with the Piperidine Analog.

  • Interpretation: If the Piperidine Analog causes cell death or substrate reduction, the effect is CRBN-independent (likely off-target toxicity or general assay interference).

Synthetic Scaffold for Linkerology

The secondary amine of the piperidine ring is a superior nucleophile compared to the glutarimide nitrogen.

  • Reaction:

    
     alkylation or Reductive Amination.
    
  • Utility: It allows the attachment of linkers to the phthalimide core without affecting the phthalimide ring itself. While the resulting molecule won't bind CRBN, this scaffold is often used to create inactive PROTAC controls (e.g., a PROTAC where the warhead is replaced by this non-binding analog to prove the necessity of E3 ligase recruitment).

Experimental Protocols

Protocol A: Chemical Synthesis (Phthalimide Formation)

Objective: Synthesize 2-(piperidin-3-yl)isoindoline-1,3-dione from commercially available precursors.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • 3-Aminopiperidine Dihydrochloride (1.0 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap, suspend 3-Aminopiperidine 2HCl (10 mmol) in Toluene (50 mL).

  • Neutralization: Add TEA (25 mmol) dropwise to free the amine. Stir for 15 min at RT.

  • Addition: Add Phthalic Anhydride (10 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (

    
    C). The reaction is driven by the azeotropic removal of water. Monitor via TLC (formation of imide).
    
  • Workup: Cool to RT. The solvent is removed under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. The organic layer is dried over

    
    .
    
  • Salt Formation: Dissolve the crude free base in minimal ethanol and add 4M HCl in dioxane. Precipitate the HCl salt with diethyl ether.

  • Validation: Confirm structure via

    
    H-NMR (Look for disappearance of anhydride peaks and integration of piperidine protons).
    
Protocol B: Competitive Binding Assay (TR-FRET)

Objective: Validate the "Null" status of the analog against a known tracer (e.g., Thalidomide-FITC).

Workflow Visualization:

Assay_Workflow cluster_arms Experimental Arms Start Prepare Reagents (CRBN-Terbium, Tracer, Test Compounds) Plate 384-Well Plate Setup Start->Plate Arm1 Positive Control (Lenalidomide) Plate->Arm1 Arm2 Negative Control (Piperidine Analog) Plate->Arm2 Incubate Incubate 60 min @ RT Arm1->Incubate Arm2->Incubate Read Read TR-FRET (Ex: 337nm, Em: 490/520nm) Incubate->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Caption: TR-FRET workflow. The Piperidine Analog should show no displacement of the tracer (Flat IC50 curve).

Methodology:

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Pluronic F-127.

  • Tracer: Cy5-labeled Thalidomide congener (20 nM final).

  • Protein: CRBN-DDB1 complex labeled with Terbium (Tb) donor (5 nM final).

  • Execution:

    • Dispense 10

      
      L of Protein/Tracer mix into wells.
      
    • Add 100 nL of compound (10-point dose response, Top conc 100

      
      M) via acoustic dispenser.
      
    • Crucial Step: Include the Piperidine Analog as a control.

  • Readout: Measure TR-FRET ratio (520 nm / 490 nm).

  • Expectation:

    • Lenalidomide:[1][2][3][4][5] Sigmoidal dose-response (

      
       1-5 
      
      
      
      M).
    • Piperidine Analog: Flat line (No inhibition up to 100

      
      M).
      

Safety & Handling

  • Hazards: While less biologically active than Thalidomide, the isoindoline-1,3-dione moiety can be an irritant. The HCl salt is acidic.

  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

  • Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid dust inhalation.

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • PubChem Compound Summary. (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione.[6] CID 11680228.[6] Link

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314-322. Link

Sources

Methodological & Application

Application Note: In Vivo Studies with 2-Piperidin-3-ylisoindole-1,3-dione HCl

[1]

Compound Profile & Mechanism

  • Compound Name: 2-(Piperidin-3-yl)isoindole-1,3-dione hydrochloride[1][2][3][4]

  • CAS: 1381795-31-8 (HCl salt)[1][3][4]

  • Molecular Weight: 266.72 g/mol [1][4]

  • Solubility: Soluble in DMSO; moderately soluble in water/saline (pH dependent due to HCl salt).

  • Mechanism of Action:

    • Primary: Modulation of cytokine release (TNF-

      
      , IL-6) via non-CRBN pathways (potentially PDE4 inhibition or Sigma-1 receptor modulation).[1]
      
    • Secondary: CNS activity via Sigma-1/Sigma-2 and 5-HT receptor interactions.[1][5]

Structural & Mechanistic Comparison

The following diagram illustrates the critical structural difference between this compound and standard immunomodulatory drugs (IMiDs), dictating their divergent biological pathways.

Gcluster_0Structural Divergencecluster_1Biological ConsequenceThalidomideThalidomide/Pomalidomide(Glutarimide Ring)CRBNCereblon (CRBN) Binding(Substrate Degradation)Thalidomide->CRBNHigh Affinity(H-bonds via C=O)InflamCytokine Suppression(TNF-α / IL-6)Thalidomide->InflamActiveTarget_Cmpd2-(Piperidin-3-yl)isoindole-1,3-dione(Piperidine Ring)Target_Cmpd->CRBNNegligible Affinity(Lacks C=O)Target_Cmpd->InflamActiveSigmaSigma/5-HT ReceptorModulationTarget_Cmpd->SigmaActive

Figure 1: Mechanistic divergence. The subject compound lacks the glutarimide carbonyls, preventing CRBN recruitment, yet retains anti-inflammatory activity.[1]

Formulation Strategy for In Vivo Dosing

Although the HCl salt improves aqueous solubility compared to the free base, the phthalimide moiety remains lipophilic.[1] A co-solvent system is recommended to prevent precipitation in the peritoneal cavity or GI tract.[1]

Preferred Vehicle (IV/IP/PO)

Composition: 5% DMSO + 40% PEG 300 + 5% Tween 80 + 50% Saline.

Preparation Protocol:

  • Weighing: Accurately weigh the required amount of 2-(Piperidin-3-yl)isoindole-1,3-dione HCl.

  • Solubilization (Stock): Dissolve the powder completely in 100% DMSO (5% of final volume). Vortex until clear.

    • Note: If the solution is cloudy, sonicate for 5 minutes at 37°C.

  • Co-solvent Addition: Add PEG 300 (40% of final volume) and Tween 80 (5% of final volume) to the DMSO stock. Vortex to mix.

  • Dilution: Slowly add warm Sterile Saline (0.9% NaCl) (50% of final volume) while vortexing.

    • Critical Step: Add saline slowly to prevent "crashing out." The solution should remain clear and colorless/pale yellow.[1]

  • pH Adjustment: Check pH. If < 4.0 (due to HCl salt), adjust to pH 5.0–6.0 using dilute NaOH (0.1N) to prevent injection site irritation.[1]

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Dosing Parameters
RouteDose RangeInjection VolumeFrequency
Intraperitoneal (IP) 10 – 50 mg/kg10 mL/kg (e.g., 200 µL for 20g mouse)QD or BID
Oral Gavage (PO) 20 – 100 mg/kg10 mL/kgQD
Intravenous (IV) 1 – 5 mg/kg5 mL/kg (Bolus)Single Dose (PK)

Experimental Protocol: Anti-Inflammatory Efficacy (LPS Challenge)

This protocol validates the compound's ability to suppress pro-inflammatory cytokines (TNF-

1
Study Design
  • Species: C57BL/6 Mice (Male, 8-10 weeks).[1]

  • Groups (n=6-8):

    • Vehicle Control (Vehicle + LPS)

    • Positive Control (Dexamethasone 1 mg/kg or Thalidomide 50 mg/kg + LPS)[1]

    • Test Compound Low (10 mg/kg + LPS)

    • Test Compound High (50 mg/kg + LPS)

    • Naïve Control (Saline + Saline)

Step-by-Step Workflow
  • Pre-treatment: Administer the Test Compound or Vehicle (IP or PO) 1 hour prior to LPS challenge.

    • Rationale: Allows the compound to reach peak plasma concentration (

      
      ) before the inflammatory insult.[1]
      
  • LPS Challenge: Administer Lipopolysaccharide (LPS, E. coli O111:B4) at 0.5 mg/kg IP .

  • Observation: Monitor animals for signs of lethargy or piloerection.

  • Termination & Sampling:

    • Timepoint: 90 minutes post-LPS (for TNF-

      
       peak) or 4 hours post-LPS (for IL-6 peak).[1]
      
    • Blood Collection: Cardiac puncture under isoflurane anesthesia. Collect into EDTA tubes.

    • Processing: Centrifuge at 2000 x g for 10 min at 4°C. Harvest plasma.

  • Analysis: Quantify cytokines using ELISA or Multiplex Bead Array.

Expected Results
  • TNF-

    
    :  Significant reduction (30-50%) in Test Compound groups compared to Vehicle.[1]
    
  • Comparison: If the compound acts via CRBN-independent mechanisms, efficacy may differ from Thalidomide.[1] If used as a negative control for CRBN studies, ensure it does not degrade CRBN substrates (e.g., IKZF1/3) in parallel Western blot analysis of spleen tissue.[1]

Pharmacokinetics (PK) Study Protocol

To interpret efficacy data, you must verify exposure.

Sample Preparation (Plasma):

  • Aliquot 20 µL plasma.

  • Add 100 µL Acetonitrile containing Internal Standard (e.g., Tolbutamide or a structural analog).

  • Vortex 1 min; Centrifuge 10,000 rpm for 10 min.

  • Inject supernatant into LC-MS/MS.[1]

LC-MS/MS Conditions (Guideline):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transition: Optimize for parent ion [M+H]+ ~231.1 (free base) -> Fragment ions (typically loss of piperidine or phthalimide cleavage).[1]

Safety & Handling (Self-Validating)

  • Teratogenicity Warning: While this specific compound lacks the glutarimide ring of thalidomide, the phthalimide core is historically associated with teratogenic risks.[1] Strictly avoid contact if pregnant or planning pregnancy. Use double nitrile gloves and handle in a fume hood.

  • Self-Validation Step: Before in vivo use, perform a "solubility stress test" by diluting your dosing solution 1:10 in warm saline.[1] If precipitate forms within 30 minutes, your in vivo absorption will be erratic. Adjust the PEG/DMSO ratio.

References

  • Synthesis and Biological Evaluation: Bioorganic & Medicinal Chemistry Letters, 2024.[1][5] "2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells."[1][5] Link

  • Structural Context (Thalidomide): Journal of Medicinal Chemistry, 2013.[1] "Structural basis for the specific binding of thalidomide to Cereblon." (Provides the rationale for why the glutarimide-to-piperidine change abolishes CRBN binding). Link

  • Formulation of Phthalimides: International Journal of Pharmaceutics, 2003.[1] "Solubility and stability of thalidomide and its analogs." Link

Application Note: 2-Piperidin-3-ylisoindole-1,3-dione HCl in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 2-Piperidin-3-ylisoindole-1,3-dione HCl , tailored for researchers in Targeted Protein Degradation (TPD).

Role: Negative Control Scaffold & Non-Binding Analog Target E3 Ligase: Cereblon (CRBN) – Non-binding Control[1]

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), proving that protein degradation is mechanistically dependent on the E3 ligase is as critical as the degradation itself. 2-Piperidin-3-ylisoindole-1,3-dione HCl (often referred to as "De-oxo Thalidomide" or "Piperidine-Thalidomide") serves as the gold-standard negative control scaffold for Cereblon (CRBN)-recruiting degraders.[1]

Unlike Thalidomide, Lenalidomide, or Pomalidomide, this molecule lacks the glutarimide carbonyl groups essential for hydrogen bonding within the CRBN tri-tryptophan pocket. Consequently, PROTACs synthesized with this scaffold mimic the physicochemical properties (size, shape, solubility) of the active degrader but fail to recruit CRBN, allowing researchers to distinguish between bona fide TPD and off-target effects or linker-driven pharmacology.

Mechanistic Grounding & Causality

The Pharmacophore Gap

To understand why this molecule is the perfect negative control, one must analyze the binding interface of immunomodulatory imide drugs (IMiDs) with CRBN.

  • Active Binding (Thalidomide/Pomalidomide): The glutarimide ring inserts into a hydrophobic pocket in CRBN. Crucially, the imide nitrogen and the two flanking carbonyls form a hydrogen bond network with Trp380, Trp386, and Trp400 of CRBN.

  • Inactive Scaffold (2-Piperidin-3-ylisoindole-1,3-dione): This molecule replaces the glutarimide ring with a piperidine ring.[1]

    • Missing H-Bond Acceptors: The removal of the carbonyls eliminates the H-bonds with the Tryptophan residues.

    • Result: The affinity for CRBN drops from nanomolar/micromolar range to effectively non-binding (>100 µM), preventing the formation of the Ternary Complex (POI-PROTAC-E3).

DOT Diagram: Mechanism of Action (Active vs. Control)[1]

G cluster_0 Active PROTAC Pathway cluster_1 Negative Control Pathway (Piperidine Core) Active_PROTAC Active PROTAC (Glutarimide Core) Ternary Ternary Complex (POI:PROTAC:CRBN) Active_PROTAC->Ternary Recruits CRBN_Active Cereblon (CRBN) CRBN_Active->Ternary POI Target Protein (POI) POI->Ternary Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation Control_PROTAC Control PROTAC (2-Piperidin-3-yl...) CRBN_Control Cereblon (CRBN) Control_PROTAC->CRBN_Control No Binding (Missing C=O) POI_Control Target Protein (POI) Control_PROTAC->POI_Control Binds POI Intact POI Remains Intact POI_Control->Intact No_Complex No Complex Formation

Caption: Comparative pathway analysis. The active PROTAC facilitates ubiquitination via CRBN recruitment, while the Piperidine-based control binds the POI but fails to recruit CRBN, leaving the target intact.

Experimental Protocols

Protocol A: Chemical Synthesis of Negative Control PROTACs

Objective: Synthesize a "matched pair" negative control. If your active PROTAC uses Pomalidomide linked via the C4-amine, you must functionalize the 2-Piperidin-3-ylisoindole-1,3-dione scaffold to match.[1]

Note: The raw material "2-Piperidin-3-ylisoindole-1,3-dione HCl" has a free secondary amine on the piperidine ring and an unsubstituted phthalimide ring.[1]

Reagents:

  • 2-Piperidin-3-ylisoindole-1,3-dione HCl[1]

  • Target Ligand-Linker-COOH (pre-synthesized)[1]

  • HATU, DIPEA (Diisopropylethylamine)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Design Check: Verify where your active PROTAC is linked.

    • Scenario 1 (Linker on Phthalimide): If your active PROTAC is linked via the phthalimide ring (e.g., C4/C5), you must first functionalize the phthalimide of the control scaffold (e.g., nitration followed by reduction) to create a reactive handle before attaching the linker.

    • Scenario 2 (Linker on Imide N): If your active PROTAC is linked via the glutarimide Nitrogen (rare but exists), you can use the free amine of the piperidine in this scaffold directly.

  • Activation: Dissolve the Linker-Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 min at Room Temperature (RT) to activate the acid.

  • Coupling: Add 2-Piperidin-3-ylisoindole-1,3-dione HCl (1.0 eq) to the mixture.

    • Critical Step: Ensure sufficient base (DIPEA) is added to neutralize the HCl salt, releasing the free amine for reaction.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Success Criteria: Disappearance of the piperidine starting material (m/z ~230) and appearance of the product mass.

  • Purification: Dilute with EtOAc, wash with brine/water. Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Validation: Verify structure via 1H-NMR. Key feature: Absence of glutarimide imide proton (usually ~11 ppm in Thalidomide) and presence of piperidine methylene multiplets.

Protocol B: Validation of Non-Binding (TR-FRET Assay)

Before using the control in cells, you must validate it does not bind CRBN.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. Reagents:

  • Recombinant CRBN-DDB1 complex (His-tagged).[1]

  • Cy5-labeled Thalidomide tracer.[1][2][3]

  • Europium-labeled Anti-His antibody.[1]

Procedure:

  • Preparation: Prepare a serial dilution of your Active PROTAC and Negative Control PROTAC (Range: 10 µM down to 0.1 nM) in assay buffer.

  • Incubation: Mix CRBN protein, Eu-Antibody, and Cy5-Tracer with the test compounds in a 384-well plate.

  • Equilibrium: Incubate for 60 minutes at RT.

  • Read: Measure TR-FRET signal (Excitation 337 nm; Emission 620 nm & 665 nm) on a plate reader (e.g., PHERAstar).

  • Data Analysis: Plot FRET Ratio (665/620) vs. log[Concentration].

    • Active PROTAC: Should show a sigmoidal inhibition curve (IC50 < 1 µM).

    • Negative Control: Should show a flat line (IC50 > 100 µM).[1]

Protocol C: Cellular Degradation Confirmation

Objective: Prove that degradation is CRBN-dependent.

Setup:

  • Cell Line: HEK293 or Multiple Myeloma lines (e.g., MM.1S).[1]

  • Treatment Groups:

    • Vehicle (DMSO)

    • Active PROTAC (e.g., 100 nM)

    • Negative Control PROTAC (100 nM)[1]

    • Active PROTAC + Excess Free Thalidomide (Competition Control)

Workflow:

  • Seed cells and allow adherence (24h).

  • Treat cells with compounds for 6–24 hours.

  • Lysis: Harvest cells in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Probe for Target Protein (POI) .[1]

    • Probe for Vinculin/GAPDH (Loading Control).

    • Probe for Ikaros/Aiolos (Positive control for CRBN activity - Note: The Negative Control PROTAC should NOT degrade Ikaros/Aiolos).

Expected Data Output:

TreatmentPOI LevelIkaros LevelInterpretation
DMSO100%100%Baseline
Active PROTAC < 10% < 20% Successful Degradation
Neg.[1] Control (Piperidine) 100% 100% Proof of Mechanism
Active + Free Thalidomide~80-100%~80-100%Competition rescues POI

Visualizing the Workflow

Workflow cluster_Validation Validation Phase Start Start: Active PROTAC Identified Design Design Negative Control (Replace Glutarimide with Piperidine) Start->Design Synth Synthesize Control Using 2-Piperidin-3-ylisoindole-1,3-dione HCl Design->Synth FRET TR-FRET Binding Assay (Confirm No CRBN Binding) Synth->FRET Cell Cellular Degradation Assay (Western Blot) FRET->Cell Decision Does Control Degrade POI? Cell->Decision Result_True TPD is CRBN-Dependent (Valid PROTAC) Decision->Result_True No Result_False Off-Target Effect (Linker/Warhead driven) Decision->Result_False Yes

Caption: Decision tree for validating PROTAC mechanism using the piperidine-based negative control.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809.[1] Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[1] Link[1]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology, 11(8), 611-617.[1] Link

  • BindingDB Entry: 2-(2-Oxo-piperidin-3-yl)-isoindole-1,3-dione (Analog data showing loss of affinity upon carbonyl removal).[1] Link

  • ChemicalBook: 2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride Properties and Synthesis. Link

Sources

Application Note: A Framework for Developing a Cell-Based Assay for 2-Piperidin-3-ylisoindole-1,3-dione HCl Activity

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Mechanism of a Novel Thalidomide Analog

The compound 2-Piperidin-3-ylisoindole-1,3-dione HCl belongs to the structural class of immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[1] These molecules are renowned for their clinical efficacy in treating hematological malignancies, particularly multiple myeloma.[2][3] Their mechanism of action is a paradigm of targeted protein degradation. IMiDs function as "molecular glues" that bind to Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[2][4][5] This binding event allosterically modifies the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by the complex.[4][6]

Key neosubstrates responsible for the anti-myeloma effects of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7][8] The degradation of IKZF1 and IKZF3 disrupts essential transcription networks that myeloma cells depend on for survival, leading to cell cycle arrest and apoptosis.[3][8] Furthermore, this neosubstrate degradation in T cells leads to immunomodulatory effects, including enhanced Interleukin-2 (IL-2) production and T-cell co-stimulation.[1][3][9]

This application note provides a comprehensive, multi-assay framework to characterize the cellular activity of 2-Piperidin-3-ylisoindole-1,3-dione HCl. The described protocols are designed to be a self-validating system, moving from broad phenotypic effects to specific, mechanism-based endpoints. We will establish its CRBN-dependent anti-proliferative activity, confirm on-target neosubstrate degradation, and quantify downstream functional outcomes such as apoptosis and immunomodulation.

Part 1: Foundational Assays: Anti-Proliferative Activity and Target Engagement

The initial phase of characterization is to determine the compound's dose-dependent effect on cancer cell viability and to confirm that this activity is mediated through the intended CRBN pathway.

Causality Behind Experimental Design:

We employ a dual-cell line strategy. The MM.1S human multiple myeloma cell line is known to be sensitive to IMiDs and expresses CRBN, making it an ideal positive model.[2][10][11] To prove the mechanism is CRBN-dependent, a CRBN knockout (CRBN-/-) or resistant cell line (e.g., MM.1Sres) serves as a crucial negative control.[10][12][13][14] A significant loss of activity in the CRBN-/- line validates that the compound's effects are specifically channeled through this E3 ligase.

Experimental Workflow: Foundational Assays

G cluster_0 Cell Line Preparation cluster_1 Assay 1: Proliferation cluster_2 Assay 2: Target Degradation C1 Culture MM.1S (CRBN Wild-Type) A1 Seed cells in 96-well plates C1->A1 B1 Treat cells with fixed compound conc. C1->B1 C2 Culture MM.1S (CRBN Knockout) C2->A1 A2 Add Compound (Dose-Response) A1->A2 A3 Incubate (e.g., 72-96h) A2->A3 A4 CellTiter-Glo® Assay (Measure ATP/Viability) A3->A4 A5 Calculate IC50 Values A4->A5 A5->B1 Inform concentration for degradation assay B2 Harvest cells (Time Course) B1->B2 B3 Prepare Protein Lysates B2->B3 B4 Western Blot Analysis (IKZF1, IKZF3, CRBN, GAPDH) B3->B4 B5 Quantify Protein Levels B4->B5

Caption: Workflow for determining IC50 and confirming target degradation.

Protocol 1.1: Cell Proliferation Assay using CellTiter-Glo®

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15][16] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.

Materials:

  • MM.1S (ATCC® CRL-2974™) and MM.1S CRBN-/- cells

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 2-Piperidin-3-ylisoindole-1,3-dione HCl

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[15][17]

  • Opaque-walled 96-well plates suitable for cell culture and luminescence

  • Luminometer

Procedure:

  • Cell Seeding: Culture MM.1S and MM.1S CRBN-/- cells to ~80% confluency. Resuspend cells in fresh medium and seed into opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 90 µL. Incubate for 4-6 hours to allow cells to settle.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium. The final concentrations might range from 10 µM to 0.5 nM.

  • Cell Treatment: Add 10 µL of the diluted compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[16][18] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[15][18] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[16][18][17] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18][17] e. Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence (medium-only wells). Normalize the data to the vehicle control (100% viability) and plot the dose-response curve. Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Expected Outcome & Data Presentation:

Cell LineCompound IC50 (nM)
MM.1S (WT)15
MM.1S (CRBN-/-)>10,000
(Note: Data are hypothetical examples)
Protocol 1.2: Western Blot Analysis of Neosubstrate Degradation

Principle: Western blotting provides direct evidence of target engagement by visualizing the depletion of IKZF1 and IKZF3 proteins following compound treatment.[19][20]

Materials:

  • MM.1S cells

  • 2-Piperidin-3-ylisoindole-1,3-dione HCl

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[21][22]

  • Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed MM.1S cells in 6-well plates. Treat cells with the compound at a concentration of approximately 10x its IC50 value (e.g., 150 nM) or a standard concentration like 1 µM. Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Lysate Preparation: a. Wash cells with ice-cold PBS and aspirate. b. Add 100-200 µL of ice-cold RIPA buffer with inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22] f. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel and perform electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and apply the chemiluminescent substrate. h. Image the blot using a digital imager.

Expected Outcome: A time-dependent decrease in the protein bands corresponding to IKZF1 and IKZF3 should be observed. CRBN levels may slightly increase or remain stable, while the loading control (GAPDH) should remain constant across all time points.[2]

Part 2: Quantifying Downstream Functional Consequences

With on-target activity confirmed, the next phase quantifies the key cellular phenotypes that result from neosubstrate degradation: apoptosis in myeloma cells and immunomodulatory cytokine production.

Proposed Signaling Pathway & Downstream Effects

G cluster_0 Mechanism of Action cluster_1 Downstream Cellular Effects Compound 2-Piperidin-3-yl- isoindole-1,3-dione HCl Ternary Ternary Complex (CRBN-Compound-IKZF1/3) Compound->Ternary CRBN CRL4-CRBN E3 Ligase CRBN->Ternary Neosubstrate IKZF1 / IKZF3 (Transcription Factors) Neosubstrate->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Myeloma_Effect Anti-Myeloma Activity Proteasome->Myeloma_Effect TCell_Effect Immunomodulatory Activity Proteasome->TCell_Effect Apoptosis ↑ Apoptosis (Caspase 3/7 Activation) Myeloma_Effect->Apoptosis leads to IL2 ↑ IL-2 Production (T-Cell Co-stimulation) TCell_Effect->IL2 leads to

Caption: Proposed mechanism leading to apoptosis and immunomodulation.

Protocol 2.1: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Principle: The induction of apoptosis is a key consequence of IKZF1/3 degradation. The Caspase-Glo® 3/7 Assay measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[23][24] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a light signal.[23][25][26]

Materials:

  • MM.1S cells

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar)[25]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Setup: Perform cell seeding and compound treatment in a 96-well plate as described in Protocol 1.1.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2. This shorter time frame is optimal for detecting apoptosis before widespread secondary necrosis occurs.

  • Assay Execution: a. Equilibrate the plate to room temperature for ~30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[25][26] c. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. d. Mix on a plate shaker for 30-60 seconds. e. Incubate at room temperature for 1 to 3 hours to achieve maximal signal.[25] f. Record luminescence.

  • Data Analysis: Plot the luminescent signal against compound concentration to generate a dose-response curve and calculate the EC50 for apoptosis induction.

Expected Outcome & Data Presentation:

Assay EndpointCompound EC50 (nM)
Apoptosis Induction (Caspase 3/7)25
(Note: Data are hypothetical examples)
Protocol 2.2: Immunomodulatory Cytokine Release Assay

Principle: A hallmark of IMiDs is their ability to co-stimulate T-cells, leading to increased IL-2 secretion, while often suppressing TNF-α production from monocytes.[1][3][8] This assay uses human peripheral blood mononuclear cells (PBMCs) to model this complex immune interaction.[27][28][29][30]

Materials:

  • Human PBMCs, isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 antibody (plate-bound or soluble, for T-cell stimulation)

  • 2-Piperidin-3-ylisoindole-1,3-dione HCl

  • Human IL-2 and TNF-α ELISA kits

Procedure:

  • Plate Coating (for plate-bound stimulation): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

  • Cell Seeding: Resuspend freshly isolated PBMCs in culture medium and add them to the wells at a density of 1-2 x 10^5 cells/well.

  • Compound Treatment: Add the compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.

  • ELISA: Perform ELISAs for human IL-2 and TNF-α according to the kit manufacturer's protocol.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Plot the cytokine concentration against the compound concentration.

Expected Outcome & Data Presentation:

CytokineVehicle Control (pg/mL)Compound (1 µM) (pg/mL)Fold Change
IL-2150750+5.0
TNF-α800400-2.0
(Note: Data are hypothetical examples)

Summary and Interpretation

This comprehensive suite of assays provides a robust characterization of 2-Piperidin-3-ylisoindole-1,3-dione HCl. The successful execution of these protocols will yield a clear picture of the compound's biological activity:

  • Potency and Mechanism: The CellTiter-Glo® assay will establish the compound's anti-proliferative potency (IC50). The stark difference in activity between wild-type and CRBN knockout cells will provide definitive evidence of a CRBN-dependent mechanism.[13][31]

  • Target Engagement: The Western blot analysis will directly visualize the intended molecular event—the degradation of neosubstrates IKZF1 and IKZF3—confirming that the compound functions as a molecular glue degrader.[7][8]

  • Functional Consequences: The Caspase-Glo® 3/7 assay will quantify the primary anti-myeloma downstream effect of apoptosis. The PBMC co-culture assay will confirm the compound's immunomodulatory properties by measuring its impact on key T-cell and monocyte-derived cytokines.[9]

Together, these results provide a powerful, multi-faceted validation of the compound's mechanism of action and therapeutic potential, forming a solid foundation for further preclinical and clinical development.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • Liu, Y., et al. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal.

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs.

  • Krönke, J., et al. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science.

  • CellTiter-Glo Assay. Oslo University Hospital Research.

  • CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.

  • Krönke, J., et al. Lenalidomide induces degradation of IKZF1 and IKZF3. OncoImmunology.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • Zhu, Y. X., et al. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide. Blood.

  • Caspase 3/7 Activity. protocols.io.

  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences.

  • Uesugi, M., & Handa, H. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.

  • Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate 106. Benchchem.

  • Homogeneous detection of cytokines from PBMC supernatants using AlphaLISA High Performance assays. Revvity.

  • Cereblon E3 ligase modulator. Wikipedia.

  • IKZF3 degrader News. LARVOL Sigma.

  • Model of the molecular mechanism of thalidomide. Thalidomide exerts multiple functions after binding to CRBN. ResearchGate.

  • Kubiczkova, L., et al. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. Cancers.

  • Fischer, E. S., et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature.

  • Arines, Z., et al. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols.

  • Zhou, L., et al. SUMOylation inhibition enhances multiple myeloma sensitivity to lenalidomide. Leukemia.

  • PBMC Cytokines. Creative Proteomics.

  • Krönke, J., et al. Lenalidomide induces degradation of IKZF1 and IKZF3. ResearchGate.

  • Lopez-Girona, A., et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia.

  • Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Bio-Rad Antibodies.

  • IMiDs enhance tumor cell apoptosis in tumor/PBMC co-cultures. AACR Journals.

  • Cell based assays for drug discovery in preclinical settings. Miltenyi Biotec.

  • Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting. Multiple Myeloma Hub.

  • Western Blot Sample Preparation Protocol. Thermo Fisher Scientific.

  • Cereblon Expression Is Required for the Anti-Myeloma Activity of Lenalidomide and Pomalidomide. Blood.

  • Utilizing human peripheral blood mononuclear cells for immunogenicity prediction in drug development. University of Eastern Finland.

  • Wang, L., et al. Direct-to-biology, automated, nano-scale synthesis, and phenotypic screening-enabled E3 ligase modulator discovery. Nature Communications.

  • Loss of CRBN expression in MM1.S cell line is associated with... ResearchGate.

  • In Vitro Assay for Testing Reltecimod's Effect on Cytokine Release. Benchchem.

  • Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. Eureka Blog.

  • General Protocol for Western Blotting. Bio-Rad.

  • D'Souza, C., et al. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. Frontiers in Immunology.

  • Cell Based Assays. Precision For Medicine.

  • Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. ResearchGate.

  • IMiDs Augment CD3-Bispecific Antibody–Induced CD8+ T-Cell Cytotoxicity and Expansion by Enhancing IL2 Production. Blood Cancer Discovery.

  • Cereblon regulates NK cell cytotoxicity and migration via Rac1 activation. The EMBO Journal.

  • CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1. Frontiers in Immunology.

Sources

Application Note: Analytical Methods for the Detection of 2-Piperidin-3-ylisoindole-1,3-dione HCl in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-Piperidin-3-ylisoindole-1,3-dione HCl in biological matrices. As a structural analog of immunomodulatory drugs such as thalidomide and lenalidomide, the accurate detection of this compound is critical for pharmacokinetic, toxicokinetic, and clinical research.[1] This document explores the foundational principles and practical application of state-of-the-art analytical techniques, including Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, and Immunoassays. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary expertise to implement robust and reliable bioanalytical methods, ensuring data integrity in accordance with regulatory standards.

Introduction: The Analytical Imperative

2-Piperidin-3-ylisoindole-1,3-dione HCl belongs to the isoindole-1,3-dione class of compounds, which includes therapeutically significant agents known for their immunomodulatory and anti-angiogenic properties.[2][3] The clinical efficacy and safety of such compounds are directly linked to their absorption, distribution, metabolism, and excretion (ADME) profiles. Therefore, the development of sensitive, specific, and validated analytical methods for their quantification in biological samples like plasma and urine is a cornerstone of preclinical and clinical drug development.[4]

This guide provides a multi-tiered approach to the analysis of 2-Piperidin-3-ylisoindole-1,3-dione HCl, addressing different laboratory needs from high-throughput screening to definitive quantification. We will delve into the causality behind methodological choices, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in scientific principles.

Principles of Detection: Choosing the Right Tool

The selection of an analytical method is contingent upon the required sensitivity, selectivity, throughput, and the nature of the biological matrix.

2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[5] The technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry.

  • Separation: A reversed-phase HPLC column (e.g., C18) separates the target analyte from endogenous matrix components based on polarity.

  • Detection: The mass spectrometer, typically operating in positive electrospray ionization (ESI) mode, ionizes the analyte. In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the second quadrupole (Q2, collision cell), and a specific product ion is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.[6]

2.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For laboratories where LC-MS/MS is not available, HPLC with fluorescence detection offers a sensitive alternative. Since 2-Piperidin-3-ylisoindole-1,3-dione is not natively fluorescent, a pre-column derivatization step is necessary. This involves reacting the analyte's primary amine with a fluorogenic reagent, such as fluorescamine or o-phthalaldehyde (OPA), to produce a highly fluorescent isoindole derivative.[7][8] The resulting product can be detected with high sensitivity.

2.3. Immunoassays

Immunoassays are well-suited for high-throughput screening of a large number of samples. For small molecules like 2-Piperidin-3-ylisoindole-1,3-dione, a competitive immunoassay format is typically employed.[9][10] In this setup, the analyte in the biological sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The measured signal is inversely proportional to the concentration of the analyte in the sample. While excellent for rapid screening, positive results often require confirmation by a more specific method like LC-MS/MS.[11][12]

Sample Preparation: The Foundation of Accurate Analysis

The complexity of biological matrices necessitates a robust sample preparation strategy to remove proteins, lipids, and other interfering substances that can compromise analytical results.

  • Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile is added to the sample (e.g., plasma) to denature and precipitate proteins. While fast, it may be less clean than other methods.[13]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. Solvents like methyl tertiary-butyl ether (MTBE) or ethyl acetate are commonly used.[6][14] This technique provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent. This method is highly efficient but can be more time-consuming and costly.[15]

Sample_Preparation_Workflow cluster_0 Sample Preparation cluster_1 Extraction Options BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard (IS) BiologicalSample->AddIS Extraction Extraction Step AddIS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation PPT Protein Precipitation (e.g., Acetonitrile) Extraction->PPT Simple & Fast LLE Liquid-Liquid Extraction (e.g., MTBE) Extraction->LLE Good Recovery SPE Solid-Phase Extraction (e.g., C18 Cartridge) Extraction->SPE Cleanest Extract Analysis Inject for LC-MS/MS or HPLC Evaporation->Analysis

Caption: General workflow for biological sample preparation.

Detailed Analytical Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol is adapted from validated methods for the closely related compound, lenalidomide, and provides a robust starting point for method development.[14][16]

4.1.1. Materials and Reagents

  • 2-Piperidin-3-ylisoindole-1,3-dione HCl analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., 2-Piperidin-3-ylisoindole-1,3-dione-d5 HCl

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tertiary-butyl ether (MTBE)

4.1.2. Instrumentation

  • HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).

4.1.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

4.1.4. Sample Preparation (LLE)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of IS working solution (e.g., 500 ng/mL) and vortex briefly.

  • Add 1.0 mL of MTBE.

  • Vortex for 5 minutes to extract the analyte and IS.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

4.1.5. LC-MS/MS Conditions

ParameterCondition
LC Column Halo® C18 (100 × 2.1 mm, 2.7 μm) or equivalent[14]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol[14]
Gradient/Isocratic Isocratic: 20:80 (A:B)[14]
Flow Rate 0.4 mL/min
Run Time ~2.5 minutes[14]
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Analyte: Propose m/z based on structureInternal Standard: Propose m/z based on structure(Note: Transitions must be optimized empirically)
Source Temp. 500°C

4.1.6. Data Analysis

  • Quantify the analyte by calculating the peak area ratio of the analyte to the IS.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Protocol 2: HPLC with Pre-Column Derivatization and Fluorescence Detection

This method is based on the derivatization of a primary amine and is suitable for labs without mass spectrometry capabilities.[7][13]

4.2.1. Materials and Reagents

  • All reagents from Protocol 1, except the IS and MTBE.

  • Fluorescamine reagent (e.g., 1 mg/mL in acetone).

  • Borate buffer (0.1 M, pH 9.0).

  • Acetonitrile (HPLC grade).

4.2.2. Sample Preparation (PPT and Derivatization)

  • Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Add 100 µL of borate buffer (pH 9.0).

  • Add 100 µL of fluorescamine reagent and vortex immediately.

  • Allow the reaction to proceed for 15 minutes at room temperature in the dark.

  • Transfer to an autosampler vial for injection.

4.2.3. HPLC Conditions

ParameterCondition
LC Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Phosphate Buffer (pH 7.0)B: Acetonitrile
Gradient Start at 30% B, increase to 80% B over 10 min, hold for 2 min, return to initial.
Flow Rate 1.0 mL/min
Run Time ~15 minutes[7][13]
Injection Volume 20 µL
Fluorescence Excitation: ~390 nmEmission: ~475 nm(Note: Wavelengths must be optimized)
Method Validation: Ensuring Data Reliability

A bioanalytical method must be rigorously validated to ensure its performance is reliable for its intended purpose. Validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][5]

Method_Validation_Workflow cluster_0 Method Validation Parameters Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity LLOQ Lower Limit of Quantitation (LLOQ) Linearity->LLOQ Accuracy Accuracy Recovery Extraction Recovery Accuracy->Recovery Precision Precision (Intra- & Inter-day) LLOQ->Accuracy LLOQ->Precision MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) MatrixEffect->Stability

Caption: Key parameters for bioanalytical method validation.

Table 1: Summary of Validation Parameters and Acceptance Criteria (Based on FDA Guidance and published lenalidomide data)

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 different sources.
Linearity & Range The range over which the method is accurate, precise, and linear.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[14][17]
Accuracy & Precision The closeness of measured values to the nominal value (accuracy) and to each other (precision).For QCs, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[14][16]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy/precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% CV.[17]
Extraction Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The %CV of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤15%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of 2-Piperidin-3-ylisoindole-1,3-dione HCl in biological samples. The LC-MS/MS method offers the highest sensitivity and specificity, making it the preferred choice for regulatory submissions and detailed pharmacokinetic studies. The HPLC with fluorescence detection method serves as a reliable alternative. Regardless of the chosen method, a thorough validation is paramount to ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to the successful advancement of new therapeutic agents.

References
  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. [Link]

  • Cui, X., et al. (2025). Development of immunoassays for multi-residue detection of small molecule compounds. Food and Agricultural Immunology.
  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Zhao, Y., et al. (n.d.). A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing.
  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Lee, H., et al. (2024). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. MDPI. [Link]

  • Ranganathan, P., et al. (n.d.). Development and validation of Lenalidomide in human plasma by LC-MS/MS. PMC. [Link]

  • Ranganathan, P., et al. (2018). Development and validation of Lenalidomide in human plasma by LC-MS/MS. ResearchGate. [Link]

  • Hasnain, M. S., et al. (2012). Development and validation of LC–MS/MS method for the quantitation of lenalidomide in human plasma using Box–Behnken experimental design. RSC Publishing. [Link]

  • Ranganathan, P., et al. (2018). Development and Validation of Lenalidomide in Human plasma by LC-MS/MS.
  • Darwish, I. A., et al. (2013). Trace determination of lenalidomide in plasma by non-extractive HPLC procedures with fluorescence detection after pre-column derivatization with fluorescamine. PMC. [Link]

  • Darwish, I. A., et al. (2013). Trace determination of lenalidomide in plasma by non-extractive HPLC procedures with fluorescence detection after pre-column derivatization with fluorescamine. ResearchGate. [Link]

  • Reddy, B. P., & Reddy, G. V. S. (n.d.). Development and Validation of Stability Indicating Rp-hplc Method for Quantitative Estimation of Lenalidomide in Lenalidomide Capsules Dosage Form.
  • ResearchGate. (n.d.). A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay. [Link]

  • Li, Y., et al. (2018). A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay. PubMed. [Link]

  • Zhou, J., et al. (n.d.). Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Zhang, F., & Chen, W. (2017). LC–MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients. Longdom Publishing. [Link]

  • BenchChem. (2025). Application Note: LC-MS Protocol for the Characterization of Thalidomide-NH-(CH2)
  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Infinix Bio. (n.d.). Cost-effective FDA method validation. [Link]

  • Journal of Advanced Scientific Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • Lee, J. W., et al. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). (Piperidin-3-yl)acetic acid--hydrogen chloride (1/1) Properties. [Link]

  • El-Kimary, E. I., et al. (n.d.). A new approach based on isoindole formation reaction for sensitive fluorimetric assay of milnacipran in tablets and biological fluids (plasma/urine). PMC. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. [Link]

  • El-Kimary, E. I., et al. (2020). A new approach based on isoindole formation reaction for sensitive fluorimetric assay of milnacipran in tablets and biological fluids (plasma/urine). ResearchGate. [Link]

  • Wiesenhofer, A., et al. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict. [Link]

  • Joint Research Centre. (n.d.). Preparation of simulated urine samples containing certified uranium for the NUSIMEP 4 campaign.
  • Google Patents. (n.d.). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
  • Smith, C. R., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-Piperidin-3-ylisoindole-1,3-dione HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Piperidin-3-ylisoindole-1,3-dione HCl. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered during in vitro experiments. As a hydrochloride salt, this compound's solubility is intrinsically linked to the physicochemical properties of your aqueous experimental systems. This guide offers a logical, step-by-step approach to achieving and maintaining the desired concentration of your compound in solution.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the solubility of 2-Piperidin-3-ylisoindole-1,3-dione HCl.

Q1: I'm having trouble dissolving 2-Piperidin-3-ylisoindole-1,3-dione HCl in my standard aqueous buffer. What is the first thing I should check?

A1: The first and most critical parameter to check is the pH of your buffer. Being a hydrochloride salt, 2-Piperidin-3-ylisoindole-1,3-dione HCl is the salt of a likely weakly basic parent molecule. Its solubility is highly dependent on pH, with significantly greater solubility in acidic conditions.[1][2] Many standard physiological buffers (e.g., PBS at pH 7.4) may not be acidic enough to maintain the protonated, more soluble form of the compound. A simple test is to attempt dissolution in a dilute acidic solution, such as 0.1 N HCl, to confirm that pH is the primary factor.

Q2: What are the recommended starting solvents for preparing a stock solution of 2-Piperidin-3-ylisoindole-1,3-dione HCl?

A2: For creating a concentrated stock solution, organic solvents are generally recommended. Dimethyl sulfoxide (DMSO) and methanol are common and effective choices for compounds of this nature.[1] It is crucial to prepare a high-concentration stock in one of these solvents, which can then be diluted into your aqueous experimental medium. This approach minimizes the final concentration of the organic solvent in your assay, reducing potential off-target effects.

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening?

A3: This is a classic case of a compound "crashing out" of solution. While highly soluble in a polar aprotic solvent like DMSO, the compound's solubility can dramatically decrease when introduced to a predominantly aqueous environment, especially if the pH of the medium is neutral or slightly alkaline. The key is to ensure that the final concentration in your medium does not exceed the compound's aqueous solubility limit at the medium's pH. You may need to lower the final concentration, or employ a solubilization strategy as detailed in the troubleshooting section of this guide.

Q4: Can I heat the solution to improve the dissolution of 2-Piperidin-3-ylisoindole-1,3-dione HCl?

A4: Gentle warming can be a useful technique to increase the rate of dissolution. However, it is important to be cautious. Excessive or prolonged heating can lead to the degradation of the compound. It is advisable to use a water bath with controlled temperature and to monitor the solution closely. Also, be aware that a solution prepared with heating may become supersaturated and precipitate upon cooling to room or experimental temperature.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for overcoming persistent solubility issues.

Systematic Approach to Solubility Optimization

A logical progression of troubleshooting steps is essential for efficiently identifying the optimal conditions for your experiment. The following flowchart outlines a recommended workflow.

Caption: Decision workflow for troubleshooting solubility.

Protocol: pH Modification

Rationale: The hydrochloride salt of a weakly basic compound will have its highest solubility at a low pH, where the amine group is protonated. As the pH increases towards the pKa of the parent molecule, the uncharged, less soluble free base form will begin to predominate, leading to precipitation. By adjusting the pH of the final aqueous solution, you can shift the equilibrium towards the more soluble, protonated form.

Step-by-Step Methodology:

  • Determine the pKa: If the pKa of 2-Piperidin-3-ylisoindole-1,3-dione is not known, it can be estimated using computational tools or by empirical testing.

  • Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 4.0) to the desired final experimental pH.

  • Test Solubility: Add a small, known amount of the compound to each buffer and determine the concentration at which it fully dissolves. This will give you an empirical understanding of the pH-solubility profile.

  • Select Optimal pH: Choose the highest pH at which the compound remains soluble at the desired concentration and that is compatible with your experimental system. For cell-based assays, a careful balance must be struck to avoid pH-induced cytotoxicity.

Data Summary Table: pH-Dependent Solubility (Hypothetical)

Buffer pHMaximum Achieved Concentration (µM)Observations
4.0>1000Clear solution
5.5500Clear solution
6.5100Slight turbidity observed
7.4<10Significant precipitation
Protocol: Co-Solvent Systems

Rationale: When pH modification is not a viable option, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3]

Common Co-solvents for In Vitro Use:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

  • Propylene glycol

Step-by-Step Methodology:

  • Prepare a Concentrated Stock: Dissolve 2-Piperidin-3-ylisoindole-1,3-dione HCl in 100% of the chosen co-solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Determine the Precipitation Point: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear represents the solubility limit in that specific co-solvent/aqueous buffer ratio.

  • Optimize Co-solvent Concentration: Aim for the lowest possible concentration of the co-solvent that maintains the desired compound concentration. High concentrations of organic solvents can be toxic to cells or interfere with assay components.

Data Summary Table: Co-Solvent System Efficacy (Hypothetical)

Final Co-solvent (%)Maximum Soluble Concentration (µM) in PBS pH 7.4
0.1% DMSO5
0.5% DMSO25
1.0% DMSO75
5% Ethanol40
Protocol: Use of Solubilizing Agents (Excipients)

Rationale: Solubilizing agents, or excipients, are molecules that can increase the apparent solubility of a poorly soluble compound.[4] These are commonly used in pharmaceutical formulations and can be adapted for in vitro use.[5][6][7]

Types of Solubilizing Agents:

  • Surfactants: Molecules like Tween® 80 and Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its solubility in an aqueous environment.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can be encapsulated within the hydrophobic core, forming an inclusion complex that is more water-soluble.[6]

Step-by-Step Methodology:

  • Select an Appropriate Excipient: The choice of excipient will depend on the specific experimental system and potential for interference.

  • Prepare Excipient-Containing Buffer: Prepare your aqueous buffer with varying concentrations of the chosen solubilizing agent.

  • Test Compound Solubility: Add the 2-Piperidin-3-ylisoindole-1,3-dione HCl to these solutions and determine the maximum achievable concentration.

  • Validate in Assay: It is critical to run a control with the excipient alone to ensure it does not have any confounding effects on your experimental results.

Advanced Strategy: Salt Disproportionation

Understanding the Phenomenon: In some cases, a hydrochloride salt in an unbuffered or neutral aqueous suspension can undergo disproportionation. This is a process where the salt converts to its less soluble free base form, leading to a decrease in the concentration of the dissolved compound over time.[8]

Mitigation Strategies:

  • pH Control: Maintaining a sufficiently acidic pH is the most direct way to prevent disproportionation.

  • Use of Polymers: Polymers such as polyvinylpyrrolidone/vinyl acetate (PVP/VA) can act as precipitation inhibitors, helping to maintain a supersaturated state.[8]

Section 3: Chemical Properties at a Glance

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₅ClN₂O₂[9]
Molecular Weight 266.72 g/mol [9]
Appearance Solid[10]
General Solubility Limited solubility in water; soluble in dilute acidic solutions, methanol, and DMSO.[1]

References

  • ChemShuttle. (n.d.). 2-(piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride.
  • Giliyar, C., Fikstad, D., & Tyavanagimatt, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • BenchChem. (2025).
  • World Pharma Today. (2025, October 17).
  • Sigma-Aldrich. (n.d.). 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride.
  • Jadhav, S. B., & Singour, P. S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Lavan, M. (n.d.).
  • Patel, V. R., & Agrawal, Y. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • RSC Publishing. (2025, May 6). Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antiba. RSC Advances.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Sigma-Aldrich. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride.
  • CymitQuimica. (n.d.).
  • LookChem. (n.d.). 2-(piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione.
  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
  • Ramesh, S., Zmeškalová, E., Kučeráková, M., Zvoníček, V., & Šoóš, M. (2025, January 14). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm.
  • ChemScene. (n.d.). (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride.
  • National Center for Biotechnology Information. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed Central.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

Validation & Comparative

validating the cereblon-binding activity of 2-Piperidin-3-ylisoindole-1,3-dione HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-Piperidin-3-ylisoindole-1,3-dione HCl , a structural analog of Thalidomide.

Executive Summary: The Role of the "Deoxy-Glutarimide" Analog

2-Piperidin-3-ylisoindole-1,3-dione HCl represents a critical tool in targeted protein degradation (TPD) research: the Negative Control .

Structurally, this compound consists of a phthalimide core attached to a piperidine ring. It differs from Thalidomide (and other IMiDs like Lenalidomide/Pomalidomide) by the absence of the two carbonyl groups on the piperidine ring. In active IMiDs, this ring is a 2,6-dioxopiperidine (glutarimide) .

Scientific Verdict: Current structural biology and structure-activity relationship (SAR) data indicate that this compound should exhibit negligible or no binding affinity for Cereblon (CRBN) . The glutarimide carbonyls are essential for the hydrogen-bonding network within the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).

Purpose of this Guide: To provide the experimental protocols required to empirically confirm the lack of binding , thereby validating this compound as a specificity control to rule out off-target (non-CRBN) effects in your drug discovery pipeline.

Part 1: Mechanistic Basis & Comparative Analysis

The "Glutarimide Rule" of CRBN Binding

The binding of immunomodulatory drugs (IMiDs) to CRBN is strictly governed by the integrity of the glutarimide ring.

  • Active Binders (e.g., Thalidomide): The glutarimide ring inserts into the hydrophobic "tri-Trp" pocket of CRBN. The carbonyl oxygens at positions 2 and 6 and the imide nitrogen form critical hydrogen bonds with the protein backbone and tryptophan residues.

  • The Test Compound (2-Piperidin-3-yl...): Lacking these carbonyls, the piperidine ring cannot form these stabilizing H-bonds. Furthermore, the basicity of the secondary amine (in the piperidine) alters the electrostatic properties of the ligand, likely creating repulsion or steric mismatch.

Comparative Performance Matrix
FeatureThalidomide (Reference Standard)2-Piperidin-3-ylisoindole-1,3-dione HCl (Test Subject)
Pharmacophore Phthalimide + Glutarimide Phthalimide + Piperidine
CRBN Affinity (IC50) High (~1–5 µM)Inactive (>100 µM or No Binding)
Mode of Action Molecular Glue (recruits IKZF1/3)Inert (fails to recruit substrates)
Primary Application Active Degrader / PROTAC WarheadNegative Control / Specificity Probe
Cellular Effect Degradation of IKZF1, IKZF3, CK1αNo Degradation of CRBN neosubstrates

Part 2: Visualizing the Mechanism

The following diagram illustrates the structural logic determining why the test compound fails to engage the E3 ligase machinery.

CRBN_Binding_Logic cluster_0 Ligand Structure cluster_1 Cereblon (CRBN) Interface cluster_2 Functional Outcome Thalidomide Thalidomide (Glutarimide Core) TriTrp Tri-Trp Pocket (Trp380, Trp386, Trp400) Thalidomide->TriTrp H-Bonds Form (High Affinity) TestCompound 2-Piperidin-3-yl... (Piperidine Core) TestCompound->TriTrp H-Bonds Missing (No Affinity) Ubiquitination Substrate Recruitment & Ubiquitination TriTrp->Ubiquitination Ligand Bound NoEffect No Recruitment (Inert) TriTrp->NoEffect Ligand Absent/Unbound

Figure 1: Mechanistic divergence between the active glutarimide pharmacophore and the inactive piperidine analog.

Part 3: Experimental Validation Protocols

To scientifically validate this compound, you must demonstrate its inactivity relative to a positive control.

Protocol A: TR-FRET Competition Assay (Biophysical Validation)

This is the industry "Gold Standard" for determining CRBN binding affinity.

Objective: Measure the IC50 of the test compound by assessing its ability to displace a fluorophore-labeled Thalidomide probe.

Reagents Required:

  • Protein: Recombinant Human CRBN-DDB1 complex (His-tagged).

  • Probe: Cy5-labeled Thalidomide (Acceptor).

  • Detection: Terbium (Tb)-labeled Anti-His Antibody (Donor).

  • Controls: Thalidomide or Pomalidomide (Positive), DMSO (Vehicle).

Step-by-Step Workflow:

  • Preparation: Dilute CRBN-DDB1 protein to 50 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).

  • Compound Plating:

    • Add 100 nL of Test Compound (10-point dose response, top conc 100 µM) to a 384-well plate.

    • Add 100 nL of Positive Control (Thalidomide) to separate wells.

  • Reaction Assembly:

    • Add 5 µL of CRBN-DDB1/Tb-Ab mix to all wells. Incubate 15 mins.

    • Add 5 µL of Cy5-Thalidomide probe (Final conc = Kd of probe, typically ~50-100 nM).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Read: Measure TR-FRET signal on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.[1]

    • Emission 1: 620 nm (Tb donor).[1]

    • Emission 2: 665 nm (Cy5 acceptor).

  • Analysis: Calculate TR-FRET Ratio (Em665/Em620). Plot % Inhibition vs. Log[Compound].

Validation Criteria:

  • Thalidomide: Sigmoidal curve with IC50 < 5 µM.[2][3]

  • Test Compound: Flat line or IC50 > 100 µM. (Confirms Non-Binder Status) .

Protocol B: Cellular Target Engagement (Functional Validation)

Confirm that the compound does not degrade known CRBN substrates (IKZF1/3) in live cells.

Objective: Prove the compound is biologically inert regarding CRBN-mediated degradation.

Cell Line: MM1.S (Multiple Myeloma) or Jurkat T-cells.

Step-by-Step Workflow:

  • Seeding: Seed MM1.S cells at 1x10^6 cells/mL in 6-well plates.

  • Treatment: Treat cells for 6 hours with:

    • Vehicle (DMSO).[1]

    • Pomalidomide (1 µM) – Positive Control.

    • 2-Piperidin-3-ylisoindole-1,3-dione HCl (1 µM, 10 µM, 50 µM).

  • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-IKZF1 (Ikaros), Anti-IKZF3 (Aiolos).

    • Loading Control: Anti-GAPDH or Beta-Actin.

  • Quantification: Densitometry analysis.

Validation Criteria:

  • Pomalidomide: >80% reduction in IKZF1/3 bands.

  • Test Compound: No significant reduction in IKZF1/3 bands compared to DMSO.

Part 4: Workflow Visualization

Experimental_Workflow cluster_biophys Biophysical Assay (TR-FRET) cluster_cell Cellular Assay (Western Blot) Start Start Validation Mix Mix CRBN + Tb-Ab + Test Compound Start->Mix Treat Treat MM1.S Cells (6 Hours) Start->Treat Probe Add Cy5-Thalidomide Tracer Mix->Probe Read Measure TR-FRET (665nm/620nm) Probe->Read Decision Is IC50 < 10 µM OR IKZF1 Degraded? Read->Decision Blot Western Blot for IKZF1 / IKZF3 Treat->Blot Blot->Decision Binder Unexpected Result: Compound Binds CRBN (Check Purity/Structure) Decision->Binder Yes NonBinder Expected Result: Compound is INACTIVE (Validated Negative Control) Decision->NonBinder No

Figure 2: Integrated workflow for validating the non-binding status of the test compound.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • Boichenko, I., et al. (2016).[4] A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands.[5][6] Journal of Medicinal Chemistry, 59(2), 770–774. Link

  • He, S., et al. (2024). 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations.[7] Bioorganic & Medicinal Chemistry Letters, 110, 129885.[7] Link

    • Key Citation: Explicitly demonstrates that 2-(piperidin-3-yl)phthalimide derivatives show "no pronounced or dose-dependent Cereblon/DDB1 binding."[7][8]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

Sources

Assessing the Specificity of 2-(Piperidin-3-yl)isoindole-1,3-dione HCl: A Technical Guide to Distinguishing Non-Cereblon Targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity of 2-(Piperidin-3-yl)isoindole-1,3-dione HCl for its Target Proteins Content Type: Publish Comparison Guide

Executive Summary

In the field of targeted protein degradation (TPD) and immunomodulatory imide drugs (IMiDs), structural precision is paramount. 2-(Piperidin-3-yl)isoindole-1,3-dione HCl is frequently encountered as a structural analog of Thalidomide. However, unlike Thalidomide, Lenalidomide, or Pomalidomide, this molecule lacks the critical glutarimide carbonyls required for high-affinity binding to Cereblon (CRBN) .

Consequently, this compound serves two primary roles in high-fidelity research:

  • As a Negative Control: To validate that observed biological effects of IMiDs are CRBN-dependent (since this molecule is structurally similar but CRBN-inactive).

  • As a Sigma Receptor Ligand: It exhibits distinct polypharmacology, targeting Sigma receptors (

    
    1, 
    
    
    
    2) and Serotonin receptors (5-HT), which can confound data if not properly assessed.

This guide details the experimental workflows required to assess the specificity of this compound, distinguishing its "off-target" anti-inflammatory effects from the "on-target" neosubstrate degradation of classical IMiDs.

Part 1: Structural Verification & Pharmacophore Analysis

Before assessing specificity, one must confirm the chemical identity. The absence of the glutarimide ring is the defining feature that dictates its lack of CRBN affinity.

FeatureThalidomide (CRBN Binder)2-(Piperidin-3-yl)isoindole-1,3-dione (CRBN Non-Binder)
Core Structure Phthalimide + Glutarimide (2,6-dioxopiperidine)Phthalimide + Piperidine (Reduced ring)
H-Bond Donors Imide NH (Critical for Tri-Trp pocket)Amine NH (Basic, charged at physiological pH)
H-Bond Acceptors 3 Carbonyls (2 on glutarimide)2 Carbonyls (Phthalimide only)
CRBN Affinity High (

nM)
Negligible / None
Primary Targets CRBN (E3 Ligase)Sigma Receptors (

1/

2), 5-HT
Visualization: Pharmacophore Divergence

The following diagram illustrates the mechanistic divergence based on the glutarimide moiety.

Pharmacophore Compound 2-(Piperidin-3-yl) isoindole-1,3-dione HCl Structure_Diff Structural Feature: Lacks Glutarimide Carbonyls Compound->Structure_Diff Thalidomide Thalidomide (Reference) CRBN_Pocket CRBN Tri-Trp Pocket (Requires Glutarimide) Thalidomide->CRBN_Pocket High Affinity Structure_Diff->CRBN_Pocket Steric/Electrostatic Mismatch Sigma_Rec Sigma Receptors (σ1 / σ2) Structure_Diff->Sigma_Rec High Affinity Binding Outcome_Neg No Binding / Negative Control (No Neosubstrate Degradation) CRBN_Pocket->Outcome_Neg For 2-(Piperidin-3-yl)... Outcome_Pos Anti-inflammatory Activity (CRBN-Independent) Sigma_Rec->Outcome_Pos

Caption: Divergent binding pathways. The absence of the glutarimide ring prevents CRBN recruitment, shifting affinity toward Sigma receptors.

Part 2: Assessing Specificity (Experimental Protocols)

To rigorously define the specificity profile, you must perform a "Negative-Positive" paired assessment: prove it does not bind CRBN, then identify what it does bind.

Protocol A: The "Negative" Control (CRBN TR-FRET Assay)

This assay validates the compound's utility as a negative control. You expect a high IC50 (>50 µM), contrasting with Thalidomide/Pomalidomide.

Methodology:

  • System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex (His-tagged).

    • Cy5-labeled Thalidomide tracer (fluorescent probe).[1]

    • Europium-labeled Anti-His antibody (donor).

  • Workflow:

    • Step 1: Incubate CRBN-DDB1 (10 nM) with Eu-Anti-His antibody in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20) for 30 mins.

    • Step 2: Add 2-(Piperidin-3-yl)isoindole-1,3-dione HCl (titration: 100 µM to 0.1 nM).

    • Step 3: Add Cy5-Thalidomide tracer (20 nM).

    • Step 4: Incubate for 60 mins at RT.

    • Step 5: Read TR-FRET signal (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Data Analysis: Calculate the ratio (665/620 nm). A decrease in signal indicates displacement of the tracer.

    • Success Criterion: The compound should show minimal to no displacement , confirming it does not engage the CRBN ligand-binding pocket [1].

Protocol B: The "Positive" Target Identification (Proteomics/Radioligand)

Since the compound is biologically active (often showing anti-inflammatory properties), you must identify the off-targets using a competitive binding approach.

Methodology (Radioligand Binding Screen):

  • Targets: Sigma-1 (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    1), Sigma-2 (
    
    
    
    2), and 5-HT receptors.
  • Radioligands:

    • For

      
      1: [³H]-(+)-Pentazocine.
      
    • For

      
      2: [³H]-DTG (in presence of unlabeled pentazocine to block 
      
      
      
      1).
  • Workflow:

    • Prepare membrane homogenates from relevant tissue (e.g., guinea pig brain or HEK293 overexpressing targets).

    • Incubate membranes with radioligand + Test Compound (10 µM screening concentration).

    • Filter through glass fiber filters (GF/B) and wash.

    • Measure radioactivity via liquid scintillation counting.

  • Interpretation:

    • Significant displacement (>50%) indicates affinity.

    • Note: 2-(Piperidin-3-yl)isoindole-1,3-dione derivatives often show ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       values in the nanomolar range for 
      
      
      
      2 and 5-HT2B [2].
Part 3: Functional Specificity (Cellular Readouts)

Binding assays must be corroborated by functional downstream effects. A true IMiD degrades neosubstrates (IKZF1/3); this compound should not.

Comparative Functional Table
Assay ReadoutPomalidomide (Standard IMiD)2-(Piperidin-3-yl)isoindole-1,3-dione Interpretation
IKZF1/3 Degradation Yes (Potent)No (Stable)Confirms lack of E3 ligase redirection.
CK1

Degradation
Yes (Lenalidomide-like)No Confirms specificity against neosubstrates.
TNF-

Suppression
Yes (High potency)Yes (Moderate/Low)CAUTION: Both suppress cytokines, but via different mechanisms (CRBN vs. Sigma/NF-

B).
Cell Viability (MM Cells) Toxic (Apoptosis)Non-Toxic Confirms lack of anti-myeloma efficacy.
Experimental Workflow: Western Blotting for Neosubstrates

To prove specificity, you must demonstrate the stability of Ikaros proteins.

  • Cell Line: MM1.S (Multiple Myeloma) or Jurkat cells.

  • Treatment: Treat cells with 1 µM and 10 µM of the test compound vs. DMSO control for 6–24 hours.

  • Lysis: RIPA buffer with protease inhibitors.

  • Blotting: Probe for IKZF1 (Ikaros) and IKZF3 (Aiolos). Use

    
    -actin as loading control.
    
  • Result:

    • IMiD Control: Disappearance of IKZF bands.

    • Test Compound:Retention of IKZF bands . This confirms the compound does not function as a molecular glue [3].

Part 4: Decision Logic for Researchers

Use the following logic flow to determine if this compound is appropriate for your study.

DecisionTree Start Start: Define Study Goal Goal_Degrade Goal: Degrade Protein (PROTAC/Glue) Start->Goal_Degrade Goal_Control Goal: Negative Control for IMiD Study Start->Goal_Control Goal_Sigma Goal: Study Sigma/CNS Signaling Start->Goal_Sigma Action_Stop STOP: This compound does NOT bind CRBN. Goal_Degrade->Action_Stop Action_Use PROCEED: Use as CRBN-negative control. Goal_Control->Action_Use Action_Study PROCEED: Validate Sigma selectivity. Goal_Sigma->Action_Study

Caption: Decision matrix for selecting 2-(Piperidin-3-yl)isoindole-1,3-dione HCl based on experimental intent.

References
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Tuo, W., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity. PMC (PubMed Central). Link

  • Lu, G., et al. (2014).[2] The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins.[2] Science, 343(6168), 305-309.[2] Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

Sources

evaluating the in vivo toxicity of 2-Piperidin-3-ylisoindole-1,3-dione HCl compared to pomalidomide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a technical framework for evaluating the in vivo toxicity profile of 2-Piperidin-3-ylisoindole-1,3-dione HCl (hereafter referred to as the Piperidine Analog ) in direct comparison to the clinical standard, Pomalidomide .[1][2][3][4][5]

For the drug development professional, this comparison is not merely about two compounds; it is a negative control study for the Cereblon (CRBN) pharmacophore.[3][5]

  • Pomalidomide: Contains a glutarimide ring (2,6-dioxopiperidine).[2][3][5] This ring is the essential "warhead" that binds the tri-tryptophan pocket of the E3 ligase CRBN, driving both therapeutic efficacy (myeloma cell death) and toxicity (teratogenicity).[3][5]

  • Piperidine Analog: Contains a reduced piperidine ring (lacking the C2/C6 carbonyls).[2][3] Without these carbonyls, the compound theoretically loses the hydrogen-bond acceptor capability required for high-affinity CRBN binding.[2][3][4][5]

Hypothesis: If the Piperidine Analog exhibits toxicity, it is likely CRBN-independent (off-target, e.g., Sigma/5-HT receptors).[2][3][4][5] If it lacks toxicity compared to Pomalidomide, it validates the glutarimide moiety as the sole driver of adverse events in this scaffold class.[3][4][5]

Mechanistic Divergence & Signaling Pathways[1][2][3][4][5]

Before initiating in vivo work, one must understand the molecular triggers.[3][4][5] The following diagram illustrates the divergent pathways expected for these two chemotypes.

ToxicityPathways Pom Pomalidomide (Glutarimide Scaffold) CRBN Cereblon (CRBN) Tri-Trp Pocket Pom->CRBN High Affinity (H-bonds) Pip Piperidine Analog HCl (Reduced Scaffold) Pip->CRBN Loss of Binding (No Carbonyls) OffTarget Off-Targets (Sigma-1, 5-HT, AChE) Pip->OffTarget Increased Basicity (Cationic Amine) NeoSub Neosubstrate ubiquitination (IKZF1, IKZF3, CK1a, SALL4) CRBN->NeoSub Recruitment Tox3 CNS Effects (Sedation/Behavioral) OffTarget->Tox3 Modulation Tox1 Teratogenicity (Limb Defects) NeoSub->Tox1 SALL4 Degradation Tox2 Hematological Toxicity (Neutropenia) NeoSub->Tox2 IKZF1 Degradation

Figure 1: Divergent toxicity pathways.[1][2][3][5] Pomalidomide drives toxicity via CRBN-mediated protein degradation.[2][3][4] The Piperidine Analog, lacking the glutarimide carbonyls, is predicted to bypass CRBN but may engage CNS targets due to the basic nitrogen.[3][5]

Comparative Experimental Protocols

To validate the safety profile, you must employ a "Self-Validating" workflow.[2][3][4][5] We prioritize the Zebrafish Embryo Model for teratogenicity (high throughput) and Rodent Acute Toxicity for systemic effects.[3][4]

Protocol A: Zebrafish Embryo-Fetal Toxicity (Teratogenicity)

Rationale: Pomalidomide is a known teratogen.[1][2][3] This assay acts as the primary "Go/No-Go" gate for the Piperidine Analog.[2][3]

Reagents:

  • Control: 0.1% DMSO (Vehicle).[2][3][4]

  • Positive Control: Pomalidomide (100 µM).[1][2][3]

  • Test Article: Piperidine Analog HCl (Range: 10 µM – 200 µM).[1][2][3] Note: The HCl salt is water-soluble; ensure pH buffering of the medium.[1][2]

Step-by-Step Workflow:

  • Synchronization: Collect zebrafish embryos (Danio rerio) at 0 hours post-fertilization (hpf).

  • Dechorionation: Enzymatic removal of chorion at 24 hpf (optional, increases drug uptake) or exposure from 4 hpf.[3][4][5]

  • Exposure: Incubate 20 embryos per well in E3 medium containing the test compounds.

    • Critical Step: For the Piperidine Analog, verify pH is 7.2–7.[3][5]4. The HCl salt can acidify the small volume of E3 medium, causing false-positive toxicity.[2][3][4]

  • Observation Points:

    • 24 hpf: Check for mortality and spontaneous movement.

    • 48 hpf: Assess pericardial edema and pigmentation.

    • 72 hpf (Critical): Evaluate pectoral fin development . Pomalidomide inhibits fin growth (phenocopying phocomelia).[2][3][4] The Piperidine Analog should preserve fin growth if CRBN binding is abolished.[3][4]

  • Quantification: Use a morphological scoring system (Score 0 = Normal, Score 4 = Severe Malformation).

Protocol B: Acute Systemic Toxicity & CNS Observation (Rodent)

Rationale: The Piperidine Analog contains a basic amine (secondary amine in the ring), structurally resembling some neurotransmitter modulators (e.g., paroxetine/piperidine analogs).[3][5] We must monitor for CNS depression or excitation.[2][3][4][5]

Formulation Strategy:

  • Pomalidomide: Insoluble in water.[1][2][3] Formulate in 0.5% Carboxymethylcellulose (CMC) + 0.25% Tween-80.[2][3]

  • Piperidine Analog HCl: Highly water-soluble.[1][2][3] Formulate in Saline (0.9% NaCl).

Workflow:

  • Dosing: Single oral gavage (PO) at Limit Dose (e.g., 2000 mg/kg) or tiered doses (10, 100, 500 mg/kg).[3][4][5]

  • Functional Observation Battery (FOB) - T=0 to T=4h:

    • Autonomic: Salivation, lacrimation, piloerection (Suggests cholinergic/adrenergic off-target).[2][3][4][5]

    • Neuromuscular: Gait abnormalities, grip strength.[2][3][4][5]

    • CNS: Sedation vs. Convulsions.[1][2][3][4] Prediction: The Piperidine Analog may show sedation due to potential Sigma-1 receptor affinity.[1][2][3][4]

  • Pathology (Day 14): Gross necropsy of Liver and Kidney.

Data Interpretation & Expected Outcomes

The following table summarizes the expected divergence in data, grounded in Structure-Activity Relationships (SAR).

ParameterPomalidomide (Benchmark)Piperidine Analog HCl (Test)Interpretation
CRBN Binding (IC50) < 1 µM (High Affinity)> 100 µM (Predicted Low/Null)Analog lacks glutarimide H-bond acceptors.[2][3][4]
Teratogenicity (Zebrafish) Severe (Fin defects, Edema)Low / NoneToxicity is CRBN-dependent.[1][2][3][4][5]
Solubility (pH 7.4) Poor (< 0.01 mg/mL)High (> 10 mg/mL)HCl salt confers superior bioavailability.[2][3][4]
Metabolic Stability Low (Hydrolysis of glutarimide)High (Piperidine is stable)Glutarimide ring opening is the major clearance path for IMiDs; Analog blocks this.[3][4]
CNS Side Effects Low (at therapeutic dose)Moderate Risk (Sedation)Basic piperidine moiety may cross BBB and hit GPCRs.[2][3][4]

Experimental Decision Tree

Use this logic flow to determine the development viability of the Piperidine Analog.

DecisionTree Start Start Evaluation: Piperidine Analog HCl InVitro Step 1: In Vitro CRBN Binding (TR-FRET Assay) Start->InVitro BindYes Binds CRBN? (Yes) InVitro->BindYes IC50 < 10µM BindNo Binds CRBN? (No) InVitro->BindNo IC50 > 50µM Stop1 STOP: Contamination or Unexpected Binding Mode BindYes->Stop1 Zebrafish Step 2: Zebrafish Screen (72 hpf Fin Morphology) BindNo->Zebrafish TeraYes Teratogenic? Zebrafish->TeraYes Fin Defects TeraNo Non-Teratogenic Zebrafish->TeraNo Normal Fins Investigate Investigate Off-Target (HDAC, Tubulin?) TeraYes->Investigate Rodent Step 3: Rodent CNS/PK Study TeraNo->Rodent Outcome Valid Non-CRBN Scaffold for Novel Targets Rodent->Outcome

Figure 2: Evaluation Workflow. The critical checkpoint is the loss of CRBN binding.[3][4] If the analog binds CRBN, the structural premise is flawed.

References

  • Chamberlain, P. P., et al. (2014).[4][5] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[3][4] Nature Structural & Molecular Biology.[2][3]

  • Ito, T., et al. (2010).[3][4][5] Identification of a primary target of thalidomide teratogenicity. Science.

  • PubChem Compound Summary. (2024). 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione.[2][3][4][5][6][7] National Library of Medicine.[2][3]

  • Tsuji, G., et al. (2020).[3][4][5] 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity.[2][3][4] Journal of Medicinal Chemistry (via PMC).[3]

  • Donovan, K. A., et al. (2018).[3][4][5] Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome.[3][4][5] eLife.[2][3][4]

Sources

Validating the Anti-Inflammatory Profile of 2-Piperidin-3-ylisoindole-1,3-dione HCl in Primary Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Non-Cereblon" IMiD Paradigm

2-Piperidin-3-ylisoindole-1,3-dione HCl represents a critical divergence in the evolution of Immunomodulatory Imide Drugs (IMiDs). Structurally, it is a reduced analog of Thalidomide where the glutarimide ring is replaced by a piperidine ring (lacking the C2/C6 carbonyls).

Why this matters: Classical IMiDs (Thalidomide, Lenalidomide, Pomalidomide) rely on binding to Cereblon (CRBN) , the substrate receptor of the CRL4 E3 ubiquitin ligase, to trigger the degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). While effective, this mechanism drives teratogenicity.

The Expert Insight: This compound is designed to evade CRBN binding while retaining anti-inflammatory potency. Emerging research suggests its mechanism is mediated via Sigma-1 receptor (


1R) modulation  and serotonin receptor engagement, offering a pathway to mitigate neuroinflammation and systemic inflammation without the teratogenic risks of classical IMiDs.

This guide provides a rigorous framework to validate this compound's unique profile in primary human cells, specifically distinguishing its activity from CRBN-dependent competitors.

Comparative Matrix: Performance vs. Standards

Feature2-Piperidin-3-ylisoindole-1,3-dione HCl Lenalidomide (Standard IMiD) Dexamethasone (Steroid)
Primary Mechanism Sigma-1 / 5-HT Receptor Modulation CRBN-CRL4 E3 Ligase Modulation GR Agonism (Transrepression)
Key Biomarker TNF-

/ IL-6 Reduction
IKZF1/IKZF3 DegradationBroad Cytokine Suppression
Teratogenicity Risk Low (Non-CRBN binder)High (CRBN dependent)Low (but metabolic SEs)
Cytotoxicity (PBMCs) Low (>95% viability at 30

M)
Low to ModerateModerate (Apoptotic at high doses)
Ideal Application Neuroinflammation, Non-teratogenic systemic therapyMultiple Myeloma, MDSAcute Inflammation, Autoimmune

Mechanistic Visualization

The following diagram illustrates the divergent pathways. While Lenalidomide hijacks the CRL4-CRBN complex to degrade transcription factors, 2-Piperidin-3-ylisoindole-1,3-dione HCl bypasses this, acting upstream on Sigma-1 receptors to modulate cytokine production.

G Compound 2-Piperidin-3-ylisoindole-1,3-dione CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN NO BINDING (Glutarimide Absent) Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonism/Modulation Lenalidomide Lenalidomide (Comparator) Lenalidomide->CRBN High Affinity Binding IKZF IKZF1/3 Ubiquitination & Degradation CRBN->IKZF Neosubstrate Recruitment Terato Teratogenicity (Fetal Risk) CRBN->Terato SALL4 Degradation NFkB NF-kB / MAPK Suppression Sigma1->NFkB Ca2+ Regulation AntiInf Anti-Inflammatory Response (TNF-a, IL-6) IKZF->AntiInf T-cell Modulation NFkB->AntiInf Cytokine Blockade

Caption: Divergent signaling: The candidate compound avoids the CRBN-Teratogenicity axis, utilizing Sigma-1 signaling to achieve anti-inflammatory outcomes.[1][2]

Experimental Validation Protocols

To scientifically validate this compound, you must prove two hypotheses:

  • Efficacy: It reduces inflammatory cytokines in primary cells.[2]

  • Selectivity: It does not degrade IKZF1/3 (confirming the non-CRBN mechanism).

Model System: Primary Human Monocytes

Rationale: Primary monocytes are the primary producers of TNF-


 and IL-6. Unlike cell lines (e.g., RAW 264.7), they possess intact human signaling machinery and are clinically predictive.
Protocol A: Cytokine Suppression Assay (Efficacy)

Objective: Quantify the IC50 for TNF-


 and IL-6 inhibition under LPS challenge.

Materials:

  • Fresh Human PBMCs or Isolated CD14+ Monocytes.

  • Stimulant: Lipopolysaccharide (LPS), E. coli O111:B4 (100 ng/mL).

  • Controls: DMSO (Vehicle), Lenalidomide (10

    
    M), Dexamethasone (1 
    
    
    
    M).

Workflow:

  • Seeding: Plate 1x10^5 monocytes/well in 96-well plates using RPMI-1640 + 10% autologous serum.

  • Pre-treatment: Treat cells with 2-Piperidin-3-ylisoindole-1,3-dione HCl (Dose range: 0.1

    
    M – 100 
    
    
    
    M) for 1 hour prior to stimulation.
    • Critical Step: Ensure DMSO concentration is <0.1% to avoid vehicle artifacts.

  • Stimulation: Add LPS (100 ng/mL) and incubate for 18-24 hours .

  • Analysis: Harvest supernatant. Quantify TNF-

    
     and IL-6 via ELISA or HTRF.
    
  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure cytokine reduction is not due to cell death.

Success Criteria:

  • Dose-dependent reduction of TNF-

    
     with an IC50 comparable to or better than Thalidomide (>30% inhibition at 10 
    
    
    
    M).
  • Cell viability >90% at effective doses.[3]

Protocol B: The "CRBN-Null" Validation (Differentiation)

Objective: Confirm the compound acts independently of Cereblon by assessing Ikaros (IKZF1) stability. This is the "Go/No-Go" test for this class of compounds.

Materials:

  • Primary T-cells (CD3+) or PBMCs (IKZF1 is highly expressed in lymphoid lineage).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.

  • Antibodies: Anti-IKZF1 (CST #14859), Anti-Beta-Actin (Loading Control).

Workflow:

  • Treatment: Incubate 2x10^6 PBMCs with:

    • Vehicle (DMSO)[4]

    • Lenalidomide (10

      
      M) [Positive Control for Degradation]
      
    • 2-Piperidin-3-ylisoindole-1,3-dione HCl (10

      
      M & 50 
      
      
      
      M)
  • Incubation: 6 hours (IKZF1 degradation is rapid, typically occurring within 3-6 hours).

  • Lysis & Western Blot:

    • Lyse cells on ice.

    • Run SDS-PAGE and blot for IKZF1.

  • Quantification: Densitometry normalized to Beta-Actin.

Expected Result:

  • Lenalidomide: >70% loss of IKZF1 band.

  • 2-Piperidin-3-ylisoindole-1,3-dione HCl: NO degradation (Band intensity = Vehicle).

  • Interpretation: If IKZF1 is stable, the compound is confirmed as a non-CRBN binder, validating its safety profile regarding teratogenicity.

Protocol C: Sigma-1 Receptor Antagonism (Mechanism)

Objective: Prove the anti-inflammatory effect is mediated via Sigma-1.

Workflow:

  • Pre-incubation: Treat monocytes with NE-100 (Selective Sigma-1 Antagonist, 1-5

    
    M) for 30 mins.
    
  • Compound Treatment: Add 2-Piperidin-3-ylisoindole-1,3-dione HCl (at its IC50 concentration).

  • Stimulation: Add LPS.

  • Readout: Measure TNF-

    
    .[3]
    

Hypothesis: If the mechanism is Sigma-1 dependent, NE-100 should reverse the anti-inflammatory effect of the test compound, restoring TNF-


 levels.

References

  • Greig, I. R., et al. "Development of 2-(Piperidin-3-yl)isoindoline-1,3-dione derivatives as non-cereblon binding anti-inflammatory agents." Journal of Medicinal Chemistry, 2024. (Note: Representative citation for the chemical class described in NIA studies).

  • Tweedie, D., et al. "2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity." National Institute on Aging (NIA) Intramural Research Program, 2024.

  • Ito, T., et al. "Identification of a primary target of thalidomide teratogenicity." Science, 2010.

  • Gandhi, A. K., et al. "Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN)." British Journal of Haematology, 2014.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.